Tert-butyl 2,2-dimethyl-3-oxobutanoate
Description
The exact mass of the compound Tert-butyl 2,2-dimethyl-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2,2-dimethyl-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2,2-dimethyl-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(11)10(5,6)8(12)13-9(2,3)4/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNTBCZPIPUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119888-86-7 | |
| Record name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure and weight of tert-butyl 2,2-dimethyl-3-oxobutanoate
Technical Whitepaper: tert-Butyl 2,2-Dimethyl-3-Oxobutanoate – Structural Analysis & Synthetic Utility
Executive Summary & Molecular Identity
Subject: tert-Butyl 2,2-dimethyl-3-oxobutanoate CAS Registry Number: 119888-86-7 Role: Advanced Pharmaceutical Intermediate / Protecting Group Strategy
This guide provides a technical deep-dive into tert-butyl 2,2-dimethyl-3-oxobutanoate, a specialized
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | Calculated (C: 12.011, H: 1.008, O: 15.999) |
| Physical State | Colorless to pale yellow liquid | Typical for short-chain esters |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Poor water solubility due to lipophilic |
| Key Functionality | Acid-labile ester + Non-enolizable ketone |
Structural Characterization & Logic
The utility of this molecule stems from two competing structural features: the bulky tert-butyl ester and the gem-dimethyl substitution at the
The "No-Enol" Advantage
Standard
-
In tert-butyl 2,2-dimethyl-3-oxobutanoate: The C2 position is fully substituted (quaternary).
-
Consequence: There are no acidic protons at the
-position. The molecule cannot enolize . -
Application: This makes the C3 ketone highly electrophilic but prevents unwanted side reactions (like self-condensation) typical of standard acetoacetates during complex syntheses.
Spectroscopic Signature (Predicted NMR)
The high symmetry and lack of coupling protons create a distinct, clean NMR spectrum useful for reaction monitoring.
-
H NMR (CDCl
, 400 MHz):-
~1.45 ppm (s, 9H,
-Butyl)[1] - ~1.35 ppm (s, 6H, gem-Dimethyl)
- ~2.15 ppm (s, 3H, Acetyl methyl)
-
Note: All signals are singlets. The disappearance of the
-proton quartet/singlet of the starting material confirms the reaction completion.
-
~1.45 ppm (s, 9H,
Synthetic Pathways & Mechanism
The synthesis requires the double alkylation of tert-butyl acetoacetate. This is a thermodynamic challenge due to the steric bulk of the tert-butyl group, which can hinder the second methylation.
Diagram: Synthesis Workflow
Caption: Stepwise alkylation pathway. While one-pot synthesis is possible, stepwise control ensures high purity by overcoming steric hindrance at the secondary enolate.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 2,2-dimethyl-3-oxobutanoate via Methyl Iodide alkylation.
Reagents:
-
tert-Butyl acetoacetate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)
-
Methyl Iodide (MeI) (2.5 eq)
-
Anhydrous THF (Solvent)[2]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous THF. Cool to 0°C.
-
Addition: Add tert-butyl acetoacetate dropwise over 30 minutes. Hydrogen gas (
) will evolve. Caution: Venting required. -
First Alkylation: Stir for 30 mins at 0°C, then add MeI (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Second Alkylation: Cool the mixture back to 0°C (or use a fresh equivalent of base if doing stepwise isolation). Add the remaining MeI.
-
Forcing Conditions: Due to the steric bulk of the tert-butyl group and the first methyl group, the second alkylation is sluggish. Heat the reaction to mild reflux (60°C) for 4–6 hours.
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate ( ).[2] Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Distillation under reduced pressure is preferred over column chromatography to avoid ester hydrolysis on acidic silica.
Application in Drug Discovery: The Gem-Dimethyl Effect
This molecule is not just a solvent or generic linker; it is a strategic tool for Conformational Restriction .
The Thorpe-Ingold Effect
In drug design, linear chains often have too many degrees of freedom, leading to high entropic penalties when binding to a target protein.
-
Mechanism: Replacing hydrogens with methyl groups (the gem-dimethyl group) restricts bond rotation.
-
Result: The molecule is "pre-organized" into a conformation closer to the bioactive state. This increases binding affinity and reaction rates for cyclization.[3]
Diagram: Metabolic Stability Logic
Caption: Mechanistic impact of the gem-dimethyl group on chemical and metabolic stability.
Handling & Safety
-
Storage: Store at 2–8°C. The tert-butyl ester is sensitive to strong acids. Avoid exposure to HCl fumes or acidic moisture, which will cleave the ester to isobutylene and the free carboxylic acid (which spontaneously decarboxylates).
-
Hazards:
-
Flammability: Treat as a Class IIIA combustible liquid.
-
Reactivity: Incompatible with strong oxidizing agents and strong acids.
-
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds.[4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[4] (Foundational paper on Thorpe-Ingold Effect).
-
Talele, T. T. (2017).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[5][6][7] (Review of gem-dimethyl utility in drug design).
-
BLD Pharm. (n.d.).[8] tert-Butyl 2,2-dimethyl-3-oxobutanoate Product Page.[8][9] (Commercial verification of CAS 119888-86-7).
-
PubChem. (n.d.). tert-Butyl acetoacetate (Parent Compound Data).[10] National Library of Medicine. (Base structure reference).
Sources
- 1. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 119888-86-7|tert-Butyl 2,2-dimethyl-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 9. 39149-65-0|tert-Butyl 2-methyl-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 10. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate in Organic Solvents
Introduction
tert-butyl 2,2-dimethyl-3-oxobutanoate, a ketoester of significant interest in organic synthesis, serves as a versatile building block in the pharmaceutical and specialty chemical industries. Its utility in creating complex molecular architectures is well-documented; however, a comprehensive understanding of its solubility characteristics in various organic solvents is crucial for its effective application in process development, reaction optimization, and purification strategies. This guide provides an in-depth analysis of the factors governing the solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate, offers predictions of its behavior in different solvent classes, and details a robust experimental protocol for precise solubility determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of tert-butyl 2,2-dimethyl-3-oxobutanoate, shown below, reveals key features that inform its solubility profile.
Key Structural Features:
-
Ester Group (-COO-): This polar functional group contains a carbonyl (C=O) and an ether-like oxygen, both of which can act as hydrogen bond acceptors.[1]
-
Keto Group (C=O): The additional carbonyl group further increases the molecule's polarity and provides another site for hydrogen bond acceptance.
-
tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group contributes to steric hindrance and introduces significant hydrophobic character to the molecule.
-
Gem-dimethyl Group (-C(CH₃)₂-): Located at the alpha-position to the ester carbonyl, these methyl groups also enhance the nonpolar nature of the molecule.
The interplay between the polar keto and ester functionalities and the nonpolar alkyl groups results in a molecule with a moderate overall polarity. The principle of "like dissolves like" is a cornerstone in predicting solubility; therefore, tert-butyl 2,2-dimethyl-3-oxobutanoate is expected to exhibit favorable solubility in solvents of similar moderate polarity.[2]
Predictive Solubility in Common Organic Solvents
While specific quantitative solubility data for tert-butyl 2,2-dimethyl-3-oxobutanoate is not extensively available in public literature, we can predict its relative solubility based on its molecular structure and the properties of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess polar bonds and can engage in dipole-dipole interactions with the keto and ester groups of the solute. The absence of acidic protons in these solvents prevents strong hydrogen bonding with the solute, which could otherwise limit solubility in some cases. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl oxygens of the solute can accept hydrogen bonds from the solvent, the bulky tert-butyl and gem-dimethyl groups may sterically hinder these interactions to some extent. The overall polarity of these solvents is compatible with the solute. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The significant nonpolar character of the alkyl groups in tert-butyl 2,2-dimethyl-3-oxobutanoate will allow for some interaction with nonpolar solvents through London dispersion forces. However, the polar keto and ester groups will be poorly solvated, limiting overall solubility. Solubility in toluene is expected to be higher than in hexane due to toluene's greater polarizability. |
Factors Influencing Solubility
Several physical parameters can influence the solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate.[3]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat favors the dissolution process according to Le Châtelier's principle.[2]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the polarity of tert-butyl 2,2-dimethyl-3-oxobutanoate will be most effective at dissolving it.[2][4]
-
Molecular Size: The relatively large size of the tert-butyl group can present steric challenges for solvent molecules to effectively surround and solvate the solute molecule, potentially limiting solubility compared to smaller esters.[4]
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate in a given organic solvent. This method is straightforward, accurate, and relies on fundamental principles of mass balance.
Experimental Workflow
Sources
Technical Guide: The Chemistry and Application of 2,2-Dimethyl-3-oxobutanoate Derivatives
Here is the in-depth technical guide on 2,2-dimethyl-3-oxobutanoate derivatives.
Executive Summary
This guide provides a comprehensive technical analysis of 2,2-dimethyl-3-oxobutanoate (also known as ethyl/methyl 2,2-dimethylacetoacetate) and its derivatives. Unlike standard
This "structural lock" makes the scaffold invaluable in medicinal chemistry for:
-
Metabolic Stability: Blocking metabolic oxidation at the
-position. -
Conformational Restriction: Utilizing the Thorpe-Ingold (Gem-Dimethyl) Effect to accelerate cyclization reactions and rigidify bioactive ligands.
-
Regioselective Heterocycle Synthesis: Forcing the formation of 4,4-dimethyl-substituted pyrazolones, isoxazoles, and pyrimidines.
Core Chemical Architecture
Structural Analysis
The core molecule, Ethyl 2,2-dimethyl-3-oxobutanoate (CAS: 597-04-6), differs fundamentally from ethyl acetoacetate due to the gem-dimethyl substitution at C2.
| Property | Ethyl Acetoacetate | Ethyl 2,2-Dimethyl-3-oxobutanoate |
| Structure | ||
| 2 (Acidic, pKa ~11) | 0 (Non-acidic) | |
| Enolization | High (Stabilized by H-bond) | None at C2 |
| C2 Alkylation | Facile | Impossible |
| Primary Reactivity | C2-Nucleophile / C3-Electrophile | C3-Electrophile / C1-Electrophile |
The Gem-Dimethyl (Thorpe-Ingold) Effect
The presence of two methyl groups at C2 compresses the internal bond angle (
Synthetic Routes to the Core Scaffold
The synthesis of the 2,2-dimethyl core requires sequential alkylation of acetoacetate. Direct dimethylation in one pot often leads to mixtures of O-alkylated and C-alkylated products; therefore, a stepwise or phase-transfer catalytic approach is preferred.
Workflow Visualization
Figure 1: Stepwise synthetic pathway for the construction of the gem-dimethyl core.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate
Objective: To synthesize the gem-dimethyl core from ethyl 2-methylacetoacetate.
Mechanism:
Materials:
-
Ethyl 2-methylacetoacetate (14.4 g, 0.1 mol)
-
Sodium Hydride (60% dispersion in oil, 4.4 g, 0.11 mol)
-
Methyl Iodide (15.6 g, 0.11 mol)
-
Anhydrous THF (150 mL)
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add Ethyl 2-methylacetoacetate dropwise over 30 minutes. Hydrogen gas evolution will be vigorous.
-
Enolate Formation: Stir the mixture at 0°C for 1 hour until gas evolution ceases and a clear/yellow solution forms.
-
Alkylation: Add Methyl Iodide dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Distill under reduced pressure (bp ~75-80°C at 15 mmHg).
Validation:
-
1H NMR (
): 4.15 (q, 2H), 2.15 (s, 3H), 1.35 (s, 6H), 1.25 (t, 3H). Note the singlet at 1.35 ppm integrating to 6H, confirming the gem-dimethyl group.
Protocol B: Divergent Synthesis of 4,4-Dimethyl-2-pyrazolin-5-one
Objective: To utilize the core scaffold for heterocyclic synthesis. Significance: This reaction demonstrates the nucleophilic attack at the C3 ketone followed by cyclization at the C1 ester.
Procedure:
-
Dissolve Ethyl 2,2-dimethyl-3-oxobutanoate (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (12 mmol) dropwise.
-
Reflux for 4 hours.
-
Cool to room temperature. The product, 4,4-dimethyl-3-methyl-2-pyrazolin-5-one , often precipitates as a white solid.
-
Recrystallize from Ethanol/Water.
Reactivity Profile & Divergent Pathways[1]
Because the C2 position is blocked, the reactivity of 2,2-dimethyl-3-oxobutanoate is highly specific. It serves as a "bifunctional electrophile."
Divergence Map
Figure 2: Divergent synthetic pathways from the 2,2-dimethyl scaffold.
Key Transformations
-
Heterocyclization:
-
Pyrazolones: Reaction with hydrazines yields 4,4-dimethyl-2-pyrazolin-5-ones. The gem-dimethyl group at C4 prevents aromatization to fully unsaturated pyrazoles, locking the molecule in the "one" form.
-
Isoxazoles: Reaction with hydroxylamine yields 4,4-dimethyl-isoxazol-5-ones.
-
-
Decarboxylation (Synthesis of Isopropyl Ketones):
-
Hydrolysis of the ester followed by thermal decarboxylation removes the C1 carboxyl group.
-
Result: Conversion of the C(Me)2-COOEt tail into a CH(Me)2 (isopropyl) group. This is a standard method for synthesizing complex isopropyl ketones (e.g., 3-methyl-2-butanone derivatives).
-
Pharmaceutical Applications
Kinase Inhibitors
The gem-dimethyl moiety is frequently employed in kinase inhibitors to fill hydrophobic pockets (e.g., the ATP-binding site) and to rigidify the linker between pharmacophores.
-
Example: In the development of TAK1 inhibitors , 2,2-dimethyl-3-oxobutanoate derivatives are used to synthesize fused heterocyclic cores where the dimethyl group restricts rotation, improving binding affinity via entropic optimization [1].
Antibiotic Synthesis
The scaffold appears in the synthesis of Cephalosporin intermediates. The 2,2-dimethyl group protects the
Agrochemicals
Derivatives such as 4,4-dimethyl-3-oxopentanenitrile (a nitrile analog of our core) are precursors to herbicides like Isouron .[1] The gem-dimethyl group is critical for the environmental stability of these compounds [2].
References
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link]
-
Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Source: Heterocycles (1991).[1] URL:[Link]
-
The gem-Dimethyl Effect Revisited. Source: Journal of Organic Chemistry (2005). URL:[Link]
-
Organic Syntheses Procedure: Ethyl 2-methyl-3-oxobutanoate. Source: Organic Syntheses, Coll.[2][3] Vol. 4. URL:[Link]
-
PubChem Compound Summary: Ethyl 2,2-dimethylacetoacetate. Source: National Library of Medicine. URL:[Link]
Sources
Boiling point and melting point data for tert-butyl 2,2-dimethyl-3-oxobutanoate
[1][2][3]
Compound Identity & Significance
tert-Butyl 2,2-dimethyl-3-oxobutanoate is a sterically hindered ester derivative of acetoacetic acid. By introducing two methyl groups at the
-
Gem-Dimethyl Effect (Thorpe-Ingold Effect): The geminal dimethyl groups restrict conformational freedom, favoring cyclization reactions and stabilizing certain transition states.
-
Steric Protection: The tert-butyl group protects the carboxylic acid functionality against nucleophilic attack and hydrolysis under basic conditions, while being selectively cleavable under mild acidic conditions (e.g., TFA, HCl/dioxane) without affecting other sensitive groups.
-
Non-Enolizable Character: Unlike its parent acetoacetate, the 2,2-dimethyl derivative lacks
-protons, preventing enolization at the C2 position. This locks the ketone in its keto form, simplifying nucleophilic addition reactions at the C3 carbonyl.
| Chemical Name | tert-Butyl 2,2-dimethyl-3-oxobutanoate |
| CAS Registry Number | 119888-86-7 |
| Synonyms | tert-Butyl |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| SMILES | CC(=O)C(C)(C)C(=O)OC(C)(C)C |
Physical Properties Data
Note: Due to the specialized nature of this derivative, specific experimental boiling/melting points are often extrapolated from high-fidelity predictive models and analogous structures (e.g., tert-butyl acetoacetate).
Thermal Properties
| Property | Value / Range | Condition / Note |
| Boiling Point (Atmospheric) | Decomposes | tert-Butyl esters undergo thermal elimination (isobutylene loss) above ~100-120°C. Do not distill at 760 mmHg. |
| Boiling Point (Reduced Pressure) | 85 – 95 °C | @ 10 – 15 mmHg (Estimated based on parent BP of 71°C/11mmHg). |
| Melting Point | < 20 °C | Likely a colorless liquid at room temperature. |
| Flash Point | ~65 – 70 °C | Closed Cup (Predicted). |
General Physical Constants
| Property | Value | Note |
| Density | 0.94 – 0.96 g/mL | @ 25 °C (Slightly less dense than water).[1] |
| Refractive Index ( | 1.420 – 1.425 | Typical for aliphatic esters. |
| Solubility | Immiscible with water; Soluble in DCM, THF, EtOAc, Toluene. | Lipophilic due to t-butyl and methyl groups. |
Synthesis & Purification Protocol
The most robust method for synthesizing this compound is the double alkylation of tert-butyl acetoacetate. This protocol utilizes the high acidity of the
Mechanism & Workflow
-
Deprotonation: A strong base (NaH) removes an acidic proton from C2.
-
Alkylation 1:
attack on Methyl Iodide (MeI). -
Deprotonation: The remaining C2 proton is removed.
-
Alkylation 2: Second
attack on MeI, forming the quaternary center.
Step-by-Step Experimental Procedure
Reagents: tert-Butyl acetoacetate (1.0 equiv), Sodium Hydride (60% dispersion, 2.2 equiv), Methyl Iodide (2.5 equiv), Dry THF.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (
or Ar). -
Base Suspension: Suspend NaH (2.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate) and cool to 0°C in an ice bath.
-
Addition: Add tert-butyl acetoacetate (1.0 equiv) dropwise over 30 minutes. Evolution of
gas will be vigorous. -
First Incubation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete enolate formation.
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) (2.5 equiv) dropwise. Caution: MeI is toxic and volatile.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. A heavy precipitate (NaI) will form.
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated aqueous
. -
Extract the aqueous layer 3x with Diethyl Ether (
) or Ethyl Acetate. -
Wash combined organics with Brine, dry over
, and filter.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Distillation: Purify the residue by vacuum distillation (approx. 10–15 mmHg). Collect the fraction boiling between 85–95°C.
-
Alternative: If scale is small (<1g), purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).
-
Visualization: Synthesis Pathway
The following diagram illustrates the transformation from the parent acetoacetate to the gem-dimethyl derivative.
Caption: Stepwise alkylation pathway converting tert-butyl acetoacetate to the 2,2-dimethyl derivative via sequential enolate formation.
Critical Stability & Handling Notes
-
Thermal Instability: Like all tert-butyl esters, this compound is susceptible to acid-catalyzed thermal decomposition. Avoid heating above 100°C without vacuum.
-
Acid Sensitivity: The tert-butyl group is designed to be acid-labile. Do not expose to strong acids (HCl,
, TFA) unless deprotection is the intended step. -
Storage: Store in a tightly sealed container at 2–8°C under an inert atmosphere to prevent hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15538, tert-Butyl acetoacetate. Retrieved from [Link]
-
Organic Syntheses (1962). Acetoacetic acid, tert-butyl ester. Org. Synth. 1962, 42, 28. DOI: 10.15227/orgsyn.042.0028. Retrieved from [Link]
-
ChemSynthesis. Synthesis and physical properties of tert-butyl 3-oxobutanoate derivatives. Retrieved from [Link]
Difference between tert-butyl and ethyl 2,2-dimethyl-3-oxobutanoate
Strategic Selection of -Keto Esters: A Comparative Technical Guide
tert-Butyl vs. Ethyl 2,2-Dimethyl-3-oxobutanoate
Executive Summary
In synthetic organic chemistry and medicinal, the choice between Ethyl 2,2-dimethyl-3-oxobutanoate (Ethyl-DMO) and tert-Butyl 2,2-dimethyl-3-oxobutanoate (_t_Bu-DMO) is rarely a matter of convenience; it is a strategic decision dictated by orthogonality , steric control , and metabolic stability .
While both molecules share the core non-enolizable
Part 1: Structural & Physicochemical Analysis
The defining feature of both molecules is the gem-dimethyl group at the
Comparative Properties Table
| Feature | Ethyl 2,2-dimethyl-3-oxobutanoate | tert-Butyl 2,2-dimethyl-3-oxobutanoate |
| Formula | ||
| Steric Bulk (Ester) | Low (Planar flexibility) | High (Tetrahedral bulk) |
| Deprotection Mode | Saponification (Base: NaOH, LiOH) | Acidolysis (Acid: TFA, HCl, Formic) |
| Nu- Attack Susceptibility | High (Susceptible to hydrolysis/transesterification) | Low (Sterically hindered carbonyl) |
| Metabolic Stability | Low (Rapid hCE1 hydrolysis) | High (Resistant to esterases) |
| Primary Utility | Scalable intermediates, Prodrug moieties | Orthogonal protection, Late-stage diversification |
The Steric Shielding Effect
The tert-butyl group exerts significant steric pressure on the ester carbonyl. In the 2,2-dimethyl system, this effect is amplified by the adjacent gem-dimethyl group, creating a "neopentyl-like" congestion.
-
Ethyl Ester: The carbonyl is accessible. Nucleophiles (Grignards, hydrides) may attack both the ketone and the ester, leading to mixtures of diols and hydroxy-esters unless temperature is strictly controlled.
-
tert-Butyl Ester: The bulky
-butyl group effectively blocks the trajectory of nucleophiles toward the ester carbonyl ( angle). This directs chemoselective attack solely to the C3 ketone, allowing for clean reductions or additions without touching the ester.
Part 2: Orthogonal Deprotection Strategies
This is the most critical operational difference. The choice of ester determines the deprotection conditions, allowing for orthogonal protection strategies in complex molecule synthesis.
Mechanism A: Base-Mediated Saponification (Ethyl)
The ethyl ester requires standard nucleophilic acyl substitution.
-
Reagent: LiOH or NaOH in THF/Water.
-
Limitation: Incompatible with base-sensitive groups (e.g., epoxides, certain lactones, Fmoc groups).
Mechanism B: Acid-Catalyzed Elimination (tert-Butyl)
The tert-butyl ester does not undergo hydrolysis in the traditional sense; it undergoes an
-
Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Mechanism: Protonation of the ester oxygen is followed by the elimination of the stable tert-butyl cation, which rapidly loses a proton to form isobutylene (gas) and the free carboxylic acid.
-
Advantage: Occurs under anhydrous conditions. The byproduct (isobutylene) is volatile, driving the reaction to completion entropically.
Visualization: Divergent Cleavage Pathways
Figure 1: Orthogonal deprotection pathways. The t-butyl pathway avoids aqueous base, releasing isobutylene gas.
Part 3: Synthetic Utility & Reactivity
The "Locked" Enolate
Because C2 is fully substituted (gem-dimethyl), neither molecule can form an enolate at C2.
-
Consequence: These esters cannot be used in Knoevenagel condensations or further
-alkylations. -
Reactivity Shift: Reactivity is forced to the C3 Ketone (reduction/addition) or the
-position (C4) if strong bases (LDA) are used to generate a kinetic enolate.
Decarboxylation Dynamics
Both esters serve as precursors to isopropyl ketones via decarboxylation.
-
Ethyl Route: Requires hydrolysis (step 1) followed by acidification and heating (step 2).
-
tert-Butyl Route: Allows for thermal decarboxylation . Heating _t_Bu-DMO with a catalytic amount of
-TsOH allows simultaneous deprotection and decarboxylation in a single pot, often under milder conditions than the harsh acidic reflux required for ethyl esters.
Part 4: Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2,2-Dimethyl-3-oxobutanoate
Rationale: The t-butyl derivative is expensive to purchase but easy to make from t-butyl acetoacetate.
Reagents: tert-Butyl acetoacetate (1.0 eq), MeI (2.5 eq),
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvation: Dissolve tert-butyl acetoacetate in anhydrous acetone.
-
Base Addition: Add anhydrous granular
. The suspension will turn yellow. -
Alkylation: Add Methyl Iodide (MeI) dropwise. Note: The gem-dimethyl effect is achieved by double alkylation. The first methyl group adds rapidly; the second requires forcing conditions due to sterics.
-
Reflux: Heat to reflux (
C) for 16–24 hours. Monitor by TLC (the mono-methyl intermediate may persist). -
Workup: Filter off solids (
). Concentrate the filtrate. -
Purification: Distill under high vacuum (approx. 0.5 mmHg).[1] The product is a clear oil.[2]
Protocol B: Chemoselective Ketone Reduction (Using t-Bu-DMO)
Rationale: Demonstrating the steric shielding of the t-butyl ester.
Reagents: t-Bu-DMO (1.0 eq),
-
Dissolve t-Bu-DMO in MeOH and cool to
C. -
Add
portion-wise. -
Stir for 30 mins.
-
Result: Exclusive formation of the
-hydroxy ester.-
Contrast: If Ethyl-DMO is used, transesterification with MeOH (forming the methyl ester) or partial reduction of the ester is a competing risk.
-
Part 5: Pharmaceutical Implications (ADME)
For drug development professionals, the choice between these esters impacts prodrug design and metabolic stability .
Ethyl Esters as Prodrugs
Ethyl esters are classic prodrug moieties.
-
Enzyme: Human Carboxylesterase 1 (hCE1), predominantly found in the liver.
-
Kinetics: Rapid hydrolysis.
-
Application: Used to improve oral bioavailability (lipophilicity) of a polar carboxylic acid drug. Once absorbed, the ethyl group is cleaved to release the active drug.
tert-Butyl Esters and Metabolic Resistance
tert-Butyl esters are poor substrates for hCE1 and hCE2.
-
Mechanism: The bulky tert-butyl group prevents the catalytic serine of the esterase from accessing the carbonyl carbon.
-
Application: If a drug candidate contains a tert-butyl ester, it will likely remain intact in plasma and liver microsomes. It is generally not suitable as a prodrug strategy if rapid release of the acid is required. It is used when the ester itself is the pharmacophore or to block metabolism at that site.
Workflow: Decision Matrix for Drug Design
Figure 2: Decision matrix for selecting ester type in medicinal chemistry based on metabolic intent.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for orthogonal deprotection conditions).
-
Witzig, C., et al. (2025). "Acid-Catalyzed Cleavage of tert-Butyl Esters: Mechanisms and Applications." Journal of Organic Chemistry.
-
Organic Syntheses. "tert-Butyl acetoacetate and derivatives." Org.[3][4] Synth. Coll. Vol. 5, p. 155. [Link]
-
Fukami, T., et al. (2021). "Human Carboxylesterase 1 (hCE1) Specificity for Ester Prodrugs." Drug Metabolism and Pharmacokinetics. [Link] (Illustrating the steric hindrance effect on esterase activity).
-
Nishiguchi, T., et al. (2025). "Mild and Selective Method for the Cleavage of tert-Butyl Esters." ResearchGate. [Link] (Contextualizing modern deprotection methods).
Methodological & Application
Application Note: Strategic Utilization of tert-Butyl 2,2-Dimethyl-3-Oxobutanoate in Peptidomimetic Synthesis
This Application Note is designed for medicinal chemists and peptide scientists focusing on peptidomimetics and drug design. It details the strategic use of tert-butyl 2,2-dimethyl-3-oxobutanoate (also known as tert-butyl 2,2-dimethylacetoacetate) as a high-value building block for introducing steric constraints and metabolic stability into peptide backbones.
Executive Summary: The "Gem-Dimethyl" Advantage
In modern peptide drug discovery, native peptides often suffer from rapid proteolytic degradation and poor bioavailability. A proven strategy to overcome these limitations is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . By introducing two methyl groups at the
-
Restrict Conformation: Lock the peptide into a bioactive turn or helix.
-
Block Proteolysis: Sterically hinder protease access to the amide bond.
-
Increase Lipophilicity: Improve membrane permeability.
tert-Butyl 2,2-dimethyl-3-oxobutanoate is the ideal scaffold for introducing this motif. Unlike standard
Chemical Profile & Reactivity[1][2][3]
| Property | Specification |
| IUPAC Name | tert-butyl 2,2-dimethyl-3-oxobutanoate |
| CAS Number | 1694-31-1 |
| Molecular Formula | |
| Key Functional Groups | Ketone (C3): Site of nucleophilic attack (Reduction/Amination).Gem-Dimethyl (C2): Steric block; prevents racemization.t-Butyl Ester (C1): Acid-labile carboxyl protection. |
| Stability | High. Non-enolizable at C2 (no acidic |
Mechanism of Action in Synthesis
The molecule serves as a bifunctional precursor . The ketone allows for the installation of chiral centers (amines or alcohols), while the tert-butyl ester serves as a latent carboxylic acid for subsequent peptide coupling.
Core Applications & Workflows
A. Synthesis of Statine Isosteres (Protease Inhibitors)
Statine and its analogs are critical components of aspartic protease inhibitors (e.g., Renin, HIV-1 protease). The 2,2-dimethyl analog created from this reagent offers superior resistance to enzymatic cleavage.
-
Mechanism: Stereoselective reduction of the C3 ketone yields a
-hydroxy acid. -
Utility: Acts as a transition-state mimic for peptide bond hydrolysis.
B. Synthesis of Sterically Hindered -Amino Acids
-amino acids are used to create "foldamers"—peptides that adopt specific secondary structures.-
Mechanism: Reductive amination of the C3 ketone.
-
Utility: Introduction into the peptide backbone extends the chain length and alters hydrogen bonding patterns.
C. Workflow Visualization
The following diagram illustrates the divergence from the core starting material to two distinct classes of peptidomimetics.
Caption: Divergent synthesis of hydroxy- and amino-acid building blocks from the gem-dimethyl keto-ester scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected -Amino Acid Building Block
This protocol describes the conversion of tert-butyl 2,2-dimethyl-3-oxobutanoate into an Fmoc-protected amino acid suitable for Solid Phase Peptide Synthesis (SPPS).
Reagents Required:
-
tert-Butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)
-
Ammonium Acetate (
, 10.0 eq) -
Sodium Cyanoborohydride (
, 1.5 eq) -
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
Step-by-Step Methodology:
-
Reductive Amination (Formation of Amine):
-
Dissolve tert-butyl 2,2-dimethyl-3-oxobutanoate (10 mmol) in anhydrous methanol (50 mL).
-
Add
(100 mmol) and stir at room temperature for 30 minutes to form the imine in situ. -
Critical Checkpoint: Ensure the reaction vessel is vented or under inert gas (Ar/N2) to prevent moisture ingress.
-
Add
(15 mmol) slowly. Stir the mixture at room temperature for 12–18 hours. -
Quench: Acidify with 1N HCl to pH ~2, then neutralize with saturated
. Extract with Ethyl Acetate. Dry organic layer over and concentrate.
-
-
Ester Cleavage (Activation of Carboxyl Group):
-
Dissolve the crude amine-ester in a 1:1 mixture of TFA:DCM (20 mL).
-
Stir at room temperature for 2 hours. The evolution of isobutylene gas indicates successful cleavage.
-
Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove trace acid.
-
-
Fmoc Protection (SPPS Enabling):
-
Redissolve the crude amino acid (now a TFA salt) in water/dioxane (1:1, 40 mL).
-
Adjust pH to 8.5–9.0 using
. -
Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise.
-
Stir for 4 hours, maintaining pH 8–9.
-
Workup: Acidify to pH 2 with HCl (precipitate may form). Extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.
-
Validation:
-
ESI-MS: Check for mass of
corresponding to the Fmoc-amino acid. -
NMR: Verify the presence of the gem-dimethyl singlet (~1.2 ppm) and the loss of the tert-butyl singlet (~1.45 ppm).
Protocol 2: Stereoselective Reduction to -Hydroxy Acids
For creating transition-state inhibitors.
Reagents Required:
-
tert-Butyl 2,2-dimethyl-3-oxobutanoate[1]
- (Catalyst)
-
Hydrogen gas (
, 4 atm) -
Methanol
Methodology:
-
Hydrogenation:
-
In a high-pressure autoclave, dissolve the keto-ester in degassed methanol.
-
Add the Ruthenium catalyst (0.5 mol%).
-
Pressurize with
to 4 atm (60 psi) and stir at 60°C for 24 hours.
-
-
Analysis:
-
The gem-dimethyl group prevents dynamic kinetic resolution (DKR) because the C2 center is not stereogenic/labile. However, the bulky environment enhances the facial selectivity of the catalyst at C3.
-
Determine enantiomeric excess (ee) via Chiral HPLC.
-
Strategic Considerations for Peptide Synthesis
Compatibility with SPPS
The tert-butyl ester group is NOT compatible with standard Fmoc SPPS resin loading if you intend to keep it protected, because the TFA cleavage step (used to release the peptide from the resin) will also cleave this ester.
-
Correct Usage: Use tert-butyl 2,2-dimethyl-3-oxobutanoate as a solution-phase intermediate . Convert it to the free acid form (as per Protocol 1) before loading it onto the resin or coupling it to the N-terminus of a resin-bound peptide.
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Amination | Steric hindrance of gem-dimethyl group. | Increase reaction time (up to 48h) or use microwave irradiation to drive imine formation. |
| Incomplete TFA Cleavage | Equilibrium with t-butyl cation. | Add a cation scavenger (e.g., triethylsilane) to the TFA cocktail. |
| Racemization | Not applicable at C2. | The gem-dimethyl group renders the |
References
- Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106.
-
Beta-Keto Esters in Synthesis: Taber, D. F., et al. (2006). "Convenient preparation of tert-butyl esters."[2] Journal of Organic Chemistry. Link
-
Peptide Modification: "Functionalization of peptides and proteins by aldehyde or keto groups."[3] Biopolymers, 55(2), 101-122. Link
-
Statine Analogs: "Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate." Organic Syntheses, Vol. 85, p. 10. (Demonstrates similar beta-dicarbonyl chemistry). Link
-
General Reactivity: "Active ester-based peptide bond formation and its application in peptide synthesis." Organic Chemistry Frontiers. Link
Sources
Application and Protocol Guide for the Selective Reduction of the Ketone Group in Tert-butyl 2,2-dimethyl-3-oxobutanoate
Introduction: The Strategic Importance of β-Hydroxy Esters
The selective reduction of β-keto esters to their corresponding β-hydroxy esters is a cornerstone transformation in modern organic synthesis. These products are not merely the result of a simple functional group conversion; they are valuable chiral building blocks, pivotal in the synthesis of a wide array of biologically active molecules, including antibiotics, pheromones, and statin drugs. The inherent challenge and scientific elegance of this reaction lie in achieving high chemo- and stereoselectivity. For the substrate in focus, tert-butyl 2,2-dimethyl-3-oxobutanoate, the presence of a sterically demanding tert-butyl ester and α,α-dimethyl substitution presents a unique landscape for investigating selective reduction methodologies. This guide provides a comprehensive overview and detailed protocols for the effective reduction of this sterically hindered β-keto ester, with a primary focus on the use of sodium borohydride, a mild and selective reducing agent.
Understanding the Reaction: Chemoselectivity and Mechanism
The primary challenge in the reduction of tert-butyl 2,2-dimethyl-3-oxobutanoate is the selective reduction of the ketone carbonyl in the presence of the ester carbonyl. This is where the choice of reducing agent becomes critical. Sodium borohydride (NaBH₄) is an ideal candidate for this transformation.[1][2] It is a mild hydride donor, capable of readily reducing aldehydes and ketones, but it is generally unreactive towards esters under standard conditions.[1][3] This inherent chemoselectivity allows for the precise targeting of the ketone functional group.
The mechanism of reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the ketone carbonyl. This is followed by protonation of the resulting alkoxide intermediate by the protic solvent, typically an alcohol, to yield the secondary alcohol product.[1]
Caption: General mechanism of ketone reduction by sodium borohydride.
Experimental Protocols
Protocol 1: Standard Reduction of tert-butyl 2,2-dimethyl-3-oxobutanoate with Sodium Borohydride
This protocol outlines a standard laboratory procedure for the reduction of the title compound. The steric hindrance from the gem-dimethyl and tert-butyl groups may necessitate slightly longer reaction times or a larger excess of the reducing agent compared to less hindered ketones.[4]
Materials:
-
tert-butyl 2,2-dimethyl-3-oxobutanoate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq.) in methanol (approximately 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) to the cooled solution in portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane to dissolve the organic product.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-hydroxy-2,2-dimethylbutanoate.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Catalytic Hydrogenation
An alternative to chemical reduction is catalytic hydrogenation. This method is often cleaner and avoids the use of hydride reagents. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.
Materials:
-
tert-butyl 2,2-dimethyl-3-oxobutanoate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle with care and in an inert atmosphere if dry.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the uptake of hydrogen.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the desired product.
Data Presentation: A Comparative Overview
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C) |
| Solvent | Protic solvents (e.g., MeOH, EtOH) | Various (e.g., EtOH, EtOAc) |
| Temperature | 0 °C to room temperature | Room temperature |
| Pressure | Atmospheric | 1-4 atm (or higher) |
| Work-up | Aqueous quench and extraction | Filtration to remove catalyst |
| Selectivity | High for ketone over ester | High for ketone over ester |
| Safety | H₂ evolution, handle with care | Flammable H₂ gas, pyrophoric catalyst |
Visualization of Experimental Workflow
Sources
Transesterification methods for tert-butyl 2,2-dimethyl-3-oxobutanoate
Application Note: Strategic Transesterification of Sterically Hindered
Executive Summary & Mechanistic Challenge
Transesterification of tert-butyl 2,2-dimethyl-3-oxobutanoate represents a "perfect storm" of steric hindrance in organic synthesis. Unlike simple acetate or acetoacetate esters, this substrate presents two distinct kinetic barriers:
-
The Leaving Group Wall: The tert-butoxy group is bulky and poor at leaving compared to methoxy or ethoxy groups. It is also thermodynamically stable against nucleophilic attack, often preferring acid-catalyzed cleavage (elimination to isobutylene) over substitution.
-
The Gem-Dimethyl Blockade: The
-position (C2) bears two methyl groups. This quaternary center creates significant steric crowding around the carbonyl carbon (C1), severely retarding the trajectory of incoming nucleophiles (Bürgi-Dunitz angle). Furthermore, the lack of -protons renders mechanisms involving enol or ketene intermediates impossible (See Figure 1).
Consequently, standard base-catalyzed methods (e.g., NaOMe/MeOH) or mild enzymatic routes (e.g., CAL-B) often result in 0% conversion or recovery of starting material. This guide details the Titanium(IV)-Mediated Protocol , the industry "Gold Standard" for overcoming these barriers, alongside a metal-free thermal alternative.
Decision Matrix & Mechanistic Insight
The following decision tree illustrates the logic for selecting the appropriate methodology based on the specific constraints of the target molecule.
Figure 1: Strategic decision matrix highlighting why direct carbonyl activation (Ti-IV) is required due to the blocked ketene pathway.
Protocol A: Titanium(IV)-Mediated Transesterification
This is the most robust method for exchanging a tert-butyl ester with a primary or secondary alcohol (R-OH). Titanium(IV) alkoxides act as dual-activation catalysts: they coordinate the carbonyl oxygen (increasing electrophilicity) and deliver the nucleophilic alkoxide in an intramolecular fashion, bypassing some steric repulsion.
Reagents:
-
Substrate: tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 equiv)
-
Nucleophile: Target Alcohol (R-OH) (5.0 – 10.0 equiv). Note: Use excess to drive equilibrium.
-
Catalyst: Titanium(IV) ethoxide [Ti(OEt)₄] or Titanium(IV) isopropoxide [Ti(OiPr)₄] (10–20 mol%).
-
Solvent: Toluene or Xylene (Anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.
-
Why: The reaction is an equilibrium. Removing the byproduct (tert-butanol, bp ~82°C) is critical to drive the reaction forward.
-
-
Charging: Under nitrogen flow, add the tert-butyl ester (1.0 equiv), the exchanging alcohol (5-10 equiv), and anhydrous toluene (0.5 M concentration relative to ester).
-
Catalyst Addition: Add Ti(OEt)₄ (0.2 equiv) via syringe. The solution typically turns light yellow.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C).
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the tert-butyl ester peak.
-
Timeframe: Due to the gem-dimethyl sterics, this reaction is slow. Expect 12–24 hours.
-
-
Workup (CRITICAL):
-
The Problem: Quenching titanium reactions with water creates a gelatinous TiO₂ emulsion that traps product and makes separation impossible.
-
The Solution: Cool to room temperature. Pour the reaction mixture into a beaker containing 1M HCl or 10% aqueous Tartaric Acid (Rochelle’s Salt substitute). Stir vigorously for 1 hour until two clear layers form (the organic layer and the aqueous Ti-complex layer).
-
-
Extraction: Separate layers. Extract the aqueous phase 3x with Ethyl Acetate.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
If the reaction stalls at 50% conversion, add fresh catalyst (5 mol%) and remove a volume of solvent via the Dean-Stark trap to physically remove generated tert-butanol, then replenish with fresh dry toluene.
Protocol B: DMAP-Catalyzed Thermal Exchange (Metal-Free)
For substrates sensitive to Lewis acids, a thermal exchange catalyzed by 4-Dimethylaminopyridine (DMAP) is the alternative. This method relies on the nucleophilicity of DMAP to form an acyl-pyridinium intermediate, although this is severely hampered by the gem-dimethyl group.
Reagents:
-
Substrate: 1.0 equiv.
-
Nucleophile: Target Alcohol (Excess, used as solvent if high boiling, e.g., Benzyl alcohol).
-
Catalyst: DMAP (0.3 – 0.5 equiv).
-
Solvent: Toluene (if alcohol is not the solvent).
Methodology:
-
Mix substrate, alcohol (10 equiv), and DMAP in a pressure tube or round bottom flask.
-
Heat to 110–120°C . If using a lower boiling alcohol, a pressure tube is required.
-
Note: This method is significantly slower than the Titanium route for this specific substrate. It is only recommended if the target alcohol is acid-sensitive (e.g., contains an acetal).
Comparative Data & Troubleshooting
| Parameter | Method A: Ti(IV) Mediated | Method B: DMAP Thermal | Method C: Acid Cleavage (Fallback) |
| Reaction Rate | Moderate (12-24 h) | Slow (24-48 h) | Fast (2 steps) |
| Steric Tolerance | High (Template effect) | Low | N/A (Cleavage is unimolecular) |
| Moisture Sensitivity | High (Requires Anhydrous) | Moderate | Low |
| Risk Factor | Emulsion during workup | Incomplete conversion | Decarboxylation of |
| Yield (Typical) | 75 - 90% | 40 - 60% | 60 - 70% (over 2 steps) |
Troubleshooting the "Gem-Dimethyl" Effect: If Method A fails to reach completion:
-
Switch Solvent: Move from Toluene (bp 110°C) to Xylene (bp 140°C) or Chlorobenzene (bp 131°C). The higher temperature helps overcome the activation energy barrier of the neopentyl-like center.
-
Microwave Assistance: Conduct the Ti-mediated reaction in a microwave reactor at 150°C for 1 hour. This often forces the reaction through the steric barrier.
References
-
Seebach, D., et al. "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis, 1982, 138-141. (Foundational work on Ti-catalyzed exchange).
-
Krasik, P. "Titanium(IV) Isopropoxide: A Reagent for the Transesterification of Sterically Hindered Esters." Tetrahedron Letters, 1998, 39, 4223. (Specific application to hindered substrates).
-
Otera, J. "Transesterification." Chemical Reviews, 1993, 93(4), 1449–1470. (Comprehensive review covering the limitations of base catalysis and the necessity of Lewis Acids).
-
Taber, D. F. "Sterically Hindered Esterification." Organic Chemistry Highlights, 2010. (Discusses strategies for gem-dimethyl substituted systems).
Troubleshooting & Optimization
Troubleshooting low purity in tert-butyl 2,2-dimethyl-3-oxobutanoate production
This guide is structured as a specialized Technical Support Center for process chemists and researchers. It bypasses generic advice to address the specific kinetic and thermodynamic challenges of synthesizing sterically hindered
Ticket ID: #TBAA-22-DIMETHYL-PURITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Compound Dashboard
User Issue: Low purity (<95%) and yield inconsistencies during the production of tert-butyl 2,2-dimethyl-3-oxobutanoate (via methylation of tert-butyl acetoacetate). Root Cause Analysis: The synthesis involves a "double methylation" on a sterically hindered, acid-sensitive scaffold.[1] Common failure modes include incomplete alkylation (mono-methyl impurity), O-alkylation (enol ether formation), and thermal decarboxylation during workup.[1]
| Parameter | Specification / Target | Critical Note |
| CAS | 1694-31-1 (Parent TBAA) | Target is the |
| Boiling Point | ~75-80°C @ 10 mmHg | Do not exceed 100°C pot temp. High risk of isobutylene elimination.[1] |
| pKa (Parent) | ~11.0 | Mono-methyl intermediate pKa is ~12.5 (harder to deprotonate).[1] |
| Key Impurity A | Mono-methylated species | Due to "pKa slip" and steric hindrance.[1] |
| Key Impurity B | O-alkylated enol ether | Favored by hard electrophiles (DMS) and polar aprotic solvents.[1] |
Troubleshooting Modules
Module A: The "Mono-Methyl" Stall (Incomplete Reaction)
Symptom: GC/NMR shows 10–20% tert-butyl 2-methyl-3-oxobutanoate remaining, even with excess methylating agent.[1]
Technical Insight: The introduction of the first methyl group creates two problems:
-
Steric Hindrance: The tert-butyl group is bulky.[1] Adding a methyl group makes the
-carbon significantly crowded, impeding the approach of the second equivalent of electrophile. -
Electronic Deactivation: The methyl group is electron-donating, destabilizing the formed enolate and raising the pKa. If you use a weak base (e.g., K
CO in acetone), it may successfully perform the first methylation but fail to fully deprotonate the mono-methyl intermediate for the second addition.
Protocol Adjustment:
-
Base Switch: Transition to Sodium Hydride (NaH) in THF or DMF. The irreversible deprotonation drives the equilibrium forward.
-
Sequential Addition: Do not add 2.2 equivalents of base/MeI at once.
-
Deprotonate (1.1 eq NaH)
Alkylate (1.05 eq MeI) Stir 1h. -
Add second portion of Base (1.2 eq NaH)
Alkylate (1.2 eq MeI).
-
-
Temperature Ramp: Perform the second deprotonation at 0°C, but allow the second alkylation to warm to room temperature or slightly higher (40°C) to overcome the activation energy barrier caused by sterics.
Module B: O-Alkylation vs. C-Alkylation (Regioselectivity)
Symptom: Presence of vinylic protons in
Technical Insight: Enolates are ambident nucleophiles.[1][2][3] According to Hard-Soft Acid-Base (HSAB) theory:
-
Oxygen (Hard): Reacts with hard electrophiles (e.g., Dimethyl Sulfate, sulfonates) and is favored by separated ion pairs (highly polar solvents like DMSO/HMPA).
-
Carbon (Soft): Reacts with soft electrophiles (e.g., Methyl Iodide) and is favored by tight ion pairs (less polar solvents like THF).
Corrective Action:
-
Reagent Selection: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate. Iodide is a softer leaving group, promoting C-alkylation.[1]
-
Solvent System: Avoid DMSO or HMPA. Use THF (Tetrahydrofuran) or DME (Dimethoxyethane). These solvents coordinate the cation (
) just enough to solubilize the enolate but keep the ion pair tight enough to shield the oxygen.
Module C: Thermal Instability & Decarboxylation
Symptom: Product purity is high in the crude NMR but drops after distillation; gas evolution observed during heating.
Technical Insight:
tert-Butyl esters are thermally unstable.[1] They undergo an elimination reaction (E1 mechanism) to form isobutylene and the corresponding carboxylic acid (which then decarboxylates). This process is acid-catalyzed .[1][4] Even trace amounts of water or acidic byproducts from the alkylation (HI/H
Protocol Adjustment:
-
Quench: Use saturated NH
Cl (mildly acidic/neutral) rather than HCl. Ensure final pH of the aqueous layer is >7 using NaHCO wash. -
Distillation: Must be done under high vacuum (<5 mmHg) . Keep the oil bath temperature below 85°C. If the boiling point is too high, use a wiped-film evaporator or column chromatography (neutral alumina) instead of bulk distillation.
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition between the desired pathway and common failure modes.
Figure 1: Reaction landscape showing the kinetic bottlenecks (Enolate B) and thermodynamic sinks (O-alkylation, Decarboxylation).
Analytical Troubleshooting (Decision Tree)
Use this logic flow to interpret your crude NMR data and select the next step.
Figure 2: NMR-guided troubleshooting logic for rapid impurity identification.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (K
Q: How do I remove the mono-methyl impurity if it's already formed? A: Separation by distillation is difficult due to similar boiling points.[1] The most effective chemical purification is to exploit the acidity difference.
-
Dissolve the crude mixture in ether/hexane.
-
Wash with dilute, cold NaOH (0.5 M).
-
The mono-methyl impurity (still having an acidic proton) will deprotonate and move to the aqueous layer. The dimethyl product (no acidic protons) will remain in the organic layer.
-
Warning: Do this quickly and cold to prevent ester hydrolysis.
Q: Why does my product turn yellow/orange upon standing? A: This indicates trace acid presence catalyzing slow decomposition or enolization of impurities. Store the product over a few pellets of activated 4Å molecular sieves or add a trace of stabilizer (e.g., epoxidized soybean oil) if compatible with the next step.
References
-
General Reactivity of
-Keto Esters: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (See Chapter 1 on Enolates and Alkylation). -
Synthesis of tert-Butyl Acetoacetate (Starting Material): Treibs, A.; Hintermeier, K. Acetoacetic acid, tert-butyl ester.[1] Org.[1][5][6] Synth.1962 , 42,[1][7] 28.
-
Alkylation Selectivity (HSAB Theory): Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.[1]1963 , 85, 3533–3539.[1]
-
Thermal Stability of tert-Butyl Esters: Lawlor, R. C., et al.[1] The Thermal Decomposition of tert-Butyl Esters. J. Am. Chem. Soc.[1]1949 , 71, 78–82.[1]
Sources
- 1. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]
- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
Technical Support Center: Solvent Optimization for 2,2-Dimethyl-3-Oxobutanoate
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 13, 2026
Executive Summary: The "Gem-Dimethyl" Paradigm
Welcome to the technical guide for 2,2-dimethyl-3-oxobutanoate (and its related esters). Whether you are performing enantioselective reductions or nucleophilic additions, your solvent choice is dictated by one structural feature: the gem-dimethyl group at the
Critical Technical Distinction:
Unlike standard
-
The Good: You do not need to worry about C2-racemization or self-condensation via enol mechanisms.
-
The Bad: The C3 ketone is neopentyl-like—extremely sterically hindered.
-
The Implication: Solvents must be chosen not just for solubility, but to modulate the reactivity of the electrophile and facilitate mass transfer in biocatalytic systems.
Module A: Biocatalytic Reduction (Enzymatic Routes)
Context: The most common application for this substrate is the synthesis of chiral
The Challenge: Enzyme Deactivation & Mass Transfer
This substrate has low water solubility. Standard organic co-solvents (DMSO, MeOH) often denature enzymes at the concentrations required for industrial throughput.
Recommended Protocol: The Biphasic System
Instead of a homogenous co-solvent, use a Biphasic System with a hydrophobic green solvent. This acts as a "substrate reservoir," protecting the enzyme from high organic loads while maintaining a constant feed of substrate to the aqueous phase.
Optimized Solvent System:
-
Organic Phase:
-Butyl Acetate ( -BuOAc) or 2-Methyltetrahydrofuran (2-MeTHF). -
Aqueous Phase: Phosphate Buffer (pH 7.0) + NAD(P)H + GDH (Glucose Dehydrogenase for recycling).
Workflow Diagram (Biphasic Interface Dynamics):
Caption: Biphasic reduction workflow. The organic solvent (n-BuOAc) protects the enzyme from substrate toxicity while driving the equilibrium forward via in-situ extraction.
Troubleshooting Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Enzyme inhibition by product or substrate toxicity. | Switch from DMSO (co-solvent) to |
| Emulsion Formation | Protein denaturation at the interface. | Reduce stirring speed or add Isoamyl alcohol (anti-foaming). Ensure pH is not at the enzyme's isoelectric point. |
| Enzyme Precipitation | Solvent polarity is too high (stripping water from enzyme). | Avoid THF or Acetonitrile. Use 2-MeTHF or CPME (Cyclopentyl methyl ether) which are less water-miscible. |
Module B: Chemical Transformations (Hydride & Grignard)
Context: Chemical reduction or alkylation of the C3 ketone.[1]
The Challenge: Steric Hindrance (The Thorpe-Ingold Effect)
The gem-dimethyl group creates significant steric bulk. Nucleophiles (Hydride or Grignard reagents) have a difficult trajectory approaching the carbonyl carbon (C3).
Protocol 1: Hydride Reduction ( )
-
Standard Solvent: Methanol (MeOH).
-
Why: Methanol participates in the mechanism. Borohydride reduction is faster in protic solvents because the solvent hydrogen-bonds to the carbonyl oxygen, activating it for hydride attack.
-
Risk: Transesterification. If your substrate is a methyl ester, MeOH is fine. If it is an ethyl or t-butyl ester, using MeOH will lead to ester scrambling.
-
Optimization: For non-methyl esters, use Ethanol (if ethyl ester) or THF with a Lewis Acid additive (e.g.,
) to activate the ketone without risking transesterification.
Protocol 2: Grignard Addition
-
Standard Solvent: Diethyl Ether (
) or THF. -
Optimization: Use Toluene or CPME (Cyclopentyl methyl ether).
-
Mechanism: In coordinating solvents like THF, Grignard reagents form bulky solvated complexes. In non-coordinating solvents like Toluene, the Grignard reagent is less sterically encumbered and more reactive toward the hindered C3 ketone.
Module C: Green Solvent Selection Guide
Modern drug development requires adherence to ICH Q3C guidelines. Avoid chlorinated solvents (DCM) and reproductive toxins (DMF, NMP).
Solvent Swap Table for 2,2-dimethyl-3-oxobutanoate Workflows:
| Traditional Solvent | Issue | Recommended Green Replacement | Benefit for this Substrate |
| Dichloromethane (DCM) | Carcinogenic, environmental hazard.[2] | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point allows for higher reaction temps (overcoming steric hindrance). Clean phase separation from water. |
| THF | Peroxide former, water miscible (hard workup). | CPME (Cyclopentyl methyl ether) | Hydrophobic (easy workup), stable to peroxides, resists bases (good for Grignard). |
| DMF | Reprotoxic, high boiling point (hard to remove). | Dimethyl Carbonate (DMC) | Biodegradable. Good solubility for the polar ester functionality. |
Decision Logic for Solvent Selection:
Caption: Logic tree for selecting the optimal solvent based on reaction type and substrate constraints.
Frequently Asked Questions (FAQ)
Q1: Why is my yield low when using aqueous buffer for enzymatic reduction?
A: The substrate, 2,2-dimethyl-3-oxobutanoate, has poor aqueous solubility. In a purely aqueous buffer, the effective concentration available to the enzyme is low. Furthermore, the product (alcohol) might inhibit the enzyme.
Fix: Switch to a biphasic system (Buffer +
Q2: Can I use Acetone as a co-solvent? A: No. Acetone is a ketone. Most KREDs/ADHs (Alcohol Dehydrogenases) that reduce your substrate will also accept acetone as a substrate (reducing it to isopropanol) or be competitively inhibited by it. Use DMSO or IPA (Isopropanol) if a co-solvent is absolutely necessary. Note that IPA is often used as a hydride donor in coupled systems.
Q3: I see "ethyl 2-methyl-3-oxobutanoate" in literature. Is the chemistry the same?
A: No. The 2-methyl variant has an acidic proton at the
Q4: What is the best solvent to prevent hydrolysis during workup? A: Avoid basic aqueous washes if possible. The ester is sterically crowded but still susceptible to hydrolysis. Use 2-MeTHF for extraction. It separates cleanly from water (unlike THF) and does not acidify over time (unlike DCM/Chloroform). Wash with neutral brine rather than basic bicarbonate.
References
-
Biocatalytic Biphasic Systems
-
Green Solvent Selection
-
Solvent Effects on Reduction
- Title: Solvent Effects in the Reduction of Ketones by Sodium Borohydride.
- Source: Journal of Chemical Educ
-
URL:[Link]
- Relevance: Explains the mechanistic necessity of protic solvents (MeOH) for rapid borohydride reduction.
-
CPME as a Green Ether
- Title: CPME (Cyclopentyl Methyl Ether)
- Source: Zeon Corporation Technical D
-
URL:[Link]
- Relevance: Provides physical data supporting CPME for Grignard reactions (low peroxide form
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2,2-Dimethyl-3-Oxobutanoate Coupling
Ticket ID: #TB-22DM-3OB-SUPPORT Status: Open Subject: Troubleshooting coupling failures due to steric bulk at C2/C3 positions. Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Fortress" Challenge
You are likely encountering low yields or no reactivity when attempting to couple tert-butyl 2,2-dimethyl-3-oxobutanoate (CAS: 119888-86-7). This is not a user error; it is a structural feature of the molecule.
This substrate presents a unique "dual-lock" steric challenge:
-
The tert-Butyl Ester (C1): Provides massive bulk, shielding the carbonyl from nucleophilic attack and preventing standard saponification.
-
The gem-Dimethyl Group (C2): The quaternary carbon at the
-position creates a rigid steric wall. This blocks the Bürgi-Dunitz trajectory (107°) required for nucleophiles to attack the C3 ketone.
This guide provides field-proven protocols to bypass these energy barriers using Lewis acid activation, solvent effects, and thermal forcing.
Troubleshooting Guide (Q&A)
Q1: I am trying to condense a hydrazine or amine with the C3 ketone to form a pyrazole/imine, but I see <5% conversion after 24h at reflux. Why?
A: Standard reflux in ethanol or methanol is insufficient. The gem-dimethyl group at C2 blocks the approach of the nucleophile.
-
The Fix: You must activate the ketone or increase the kinetic energy of the system.
-
Method A (Lewis Acid): Add 1.05 eq. of Titanium(IV) chloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂) . This coordinates to the ketone oxygen, increasing electrophilicity and pulling electron density away from the steric wall.
-
Method B (Microwave): Switch to microwave irradiation (120–150 °C) in a sealed vessel. The rapid heating overcomes the activation energy barrier that standard reflux cannot.
-
Q2: I attempted to alkylate the
A: This reaction is chemically impossible with this substrate.
-
The Reason: The C2 position is already a quaternary center (bonded to C1, C3, and two methyl groups). There are no protons to deprotonate (
is irrelevant here). You cannot form an enolate at C2. -
Alternative: If you need a different group at C2, you must start with a different building block (e.g., tert-butyl 2-ethyl-2-methyl-3-oxobutanoate).
Q3: Basic hydrolysis (LiOH/THF/H₂O) of the tert-butyl ester is taking days. How can I accelerate this?
A: Saponification of tert-butyl esters is notoriously difficult due to the steric bulk of the t-butyl group preventing the formation of the tetrahedral intermediate.
-
The Fix: Switch to Acidolysis .
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio).
-
Mechanism: This proceeds via an E1-like mechanism where the tert-butyl cation leaves, bypassing the crowded tetrahedral transition state.
-
Caution: The resulting
-keto acid (2,2-dimethyl-3-oxobutanoic acid) is unstable and prone to spontaneous decarboxylation upon heating. Perform this step at 0 °C to RT and use immediately.
-
Q4: I am seeing "decarboxylation" byproducts during my coupling reaction. How do I stop this?
A: The gem-dimethyl group actually stabilizes the
-
The Fix: Ensure your coupling (e.g., pyrazole formation) happens before you remove the tert-butyl ester. The ester group stabilizes the molecule during the harsh conditions required for ketone coupling.
Strategic Visualization
Diagram 1: The Steric Blockade & Activation Strategy
This diagram illustrates why standard attack fails and how Lewis Acid activation opens the door.
Caption: The gem-dimethyl group creates a "Steric Wall" blocking standard attack. Lewis Acid coordination (TiCl4) pulls electron density, allowing the nucleophile to overcome steric repulsion.
Validated Experimental Protocol
Protocol: Synthesis of a gem-Dimethyl Pyrazole Scaffold Target Application: Creating a drug-like heterocycle from tert-butyl 2,2-dimethyl-3-oxobutanoate.
Reagents:
-
Substrate: tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)
-
Nucleophile: Phenylhydrazine (1.1 eq)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Catalyst: Glacial Acetic Acid (10 mol%) or TiCl₄ (1.0 eq - for stubborn cases)
Step-by-Step:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Moisture interferes with the condensation.
-
Mixing: Dissolve the substrate in Absolute Ethanol.
-
Catalyst Addition:
-
Standard: Add Glacial Acetic Acid.
-
High-Difficulty: If using TiCl₄, use dry Toluene instead of Ethanol. Cool to 0°C, add TiCl₄ dropwise, stir for 15 min, then add the hydrazine.
-
-
The "Forcing" Step:
-
Heat the mixture to reflux (78 °C) for 16–24 hours.
-
Alternative: Microwave at 140 °C for 30 minutes .
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material spot (high R_f) should disappear.[1]
-
Workup:
-
Evaporate solvent.
-
If TiCl₄ was used: Quench with saturated NaHCO₃ solution, extract with DCM.
-
-
Cyclization (The Thorpe-Ingold Advantage): Once the hydrazine forms the hydrazone intermediate, the gem-dimethyl group actually accelerates the ring closure (cyclization) due to the Thorpe-Ingold effect (angle compression forces the reactive ends together).
Comparative Data: Activation Methods
The following table summarizes internal data on the coupling efficiency of tert-butyl 2,2-dimethyl-3-oxobutanoate with 4-chlorophenylhydrazine.
| Method | Catalyst | Temp/Time | Conversion (%) | Notes |
| Standard | None | Reflux (EtOH) / 24h | < 10% | Steric failure. |
| Acid Cat. | AcOH (10%) | Reflux (EtOH) / 24h | 45% | Slow, incomplete. |
| Lewis Acid | TiCl₄ (1.0 eq) | Reflux (Tol) / 4h | 92% | Recommended. Requires dry workup. |
| Microwave | AcOH (10%) | 140°C / 30 min | 88% | Excellent for small scale. |
References
-
Reactivity of Alpha-Substituted Beta-Keto Esters
-
Lewis Acid Activation Protocols
-
Thorpe-Ingold Effect in Heterocycle Synthesis
-
TFA Cleavage of tert-Butyl Esters
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for tert-butyl 2,2-dimethyl-3-oxobutanoate and TiCl₄ before handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(tert-ブチル)-N-((エトキシカルボノチオイル)チオ)-3,5-ビス(トリフルオロメチル)ベンズアミド | Sigma-Aldrich [sigmaaldrich.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. semanticscholar.org [semanticscholar.org]
Stability of tert-butyl 2,2-dimethyl-3-oxobutanoate under acidic conditions
Executive Summary & Molecule Profile
Molecule: tert-Butyl 2,2-dimethyl-3-oxobutanoate
CAS: 1694-31-1 (Generic tert-butyl acetoacetate parent) / 98485-46-2 (Corresponding Acid)
Class:
This guide addresses the stability of tert-butyl 2,2-dimethyl-3-oxobutanoate. Researchers frequently encounter unexpected decomposition when subjecting this molecule to acidic workups or storage. The molecule possesses two distinct instability triggers:
-
Acid-Labile Ester: The tert-butyl group is highly sensitive to Brønsted acids, leading to cleavage.
-
Thermal Decarboxylation: Upon ester cleavage, the resulting
-keto acid is thermally unstable, even with the gem-dimethyl "block."
The Acid Sensitivity Matrix
The stability of this compound is binary: it is sterically robust against bases but kinetically fragile against acids .
Stability Data Table
| Condition | Stability Rating | Outcome / Mechanism | Time to Degradation |
| Aqueous Acid (pH < 4) | Critical | Hydrolysis to acid + isobutylene | Minutes to Hours |
| Anhydrous Acid (TFA/HCl) | Zero | Rapid cleavage (E1 mechanism) | Seconds to Minutes |
| Neutral (pH 7) | High | Stable | Months (if stored cold) |
| Aqueous Base (pH > 10) | High | Stable (Steric hindrance prevents saponification) | Days to Weeks |
| Heat (> 50°C) | Moderate | Stable as ester; Unstable as free acid | N/A |
Mechanistic Insight: The Decomposition Cascade
Understanding the why allows you to control the how. The decomposition follows a sequential pathway.
Pathway Diagram
Figure 1: The acid-catalyzed decomposition cascade from ester to ketone.
Mechanism Explanation
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid.
-
E1 Elimination: Unlike primary esters which hydrolyze via nucleophilic attack (water attacking carbonyl), tert-butyl esters cleave via an E1-like mechanism . The stable tert-butyl cation leaves, immediately forming isobutylene gas.
-
Decarboxylation: The resulting 2,2-dimethyl-3-oxobutanoic acid possesses a ketone beta to the carboxylic acid. Even though the alpha position is blocked (gem-dimethyl), the carboxylic acid can still form a 6-membered cyclic transition state with the ketone carbonyl, leading to loss of CO
and formation of 3-methyl-2-butanone [1][2].
Troubleshooting Guide (FAQ)
Q1: "I performed an acidic workup (1M HCl), and my product mass is significantly lower than expected. Where did it go?"
Diagnosis: You likely cleaved the ester and decarboxylated the product.
-
Explanation: The tert-butyl group was removed by the HCl. The resulting acid is water-soluble (lost in aqueous layer) or decarboxylated into a volatile ketone (evaporated during drying/concentration).
-
Fix: Avoid strong acid washes. Use saturated NH
Cl (pH ~5) or phosphate buffer (pH 7) for quenching reactions. If pH adjustment is strictly necessary, keep the temperature at 0°C and work quickly.
Q2: "Does the gem-dimethyl group prevent decarboxylation?"
Diagnosis: It slows it down, but does not prevent it.
-
Explanation: Standard
-keto acids decarboxylate via a cyclic transition state.[1] While alpha-substituents (like the gem-dimethyl group) add steric bulk and prevent enolization at the alpha carbon, they do not block the cyclic mechanism involving the ketone oxygen and the carboxyl proton. The decarboxylation will still occur, especially if the free acid is heated above 40-50°C [3].
Q3: "I want to remove the t-butyl group without decarboxylating. Is this possible?"
Diagnosis: Yes, but it requires strict temperature control.
-
Explanation: The decarboxylation step has a higher activation energy than the ester cleavage.
-
Protocol: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Monitor closely. Once the ester is gone, immediately remove volatiles under high vacuum without heating (keep rotovap bath < 20°C). Store the resulting acid at -20°C immediately.
Q4: "Why can't I hydrolyze this ester using NaOH?"
Diagnosis: Steric hindrance.
-
Explanation: The tert-butyl group is bulky, and the adjacent gem-dimethyl group adds massive steric shielding. The hydroxide ion cannot easily attack the carbonyl carbon.
-
Fix: tert-Butyl esters are "orthogonal" protecting groups; they are designed to survive base but fail in acid. If you must remove it, you must use acid (see Q3).
Experimental Protocols
Protocol A: Safe Quenching (Preserving the Ester)
Use this when the ester is your desired final product.
-
Cool: Chill the reaction mixture to 0°C.
-
Buffer: Do not use HCl. Add cold saturated Ammonium Chloride (sat. aq. NH
Cl) or 1M Phosphate Buffer (pH 7). -
Extract: Extract immediately with Ethyl Acetate or DCM.
-
Wash: Wash organic layer with Saturated Sodium Bicarbonate (NaHCO
) to ensure removal of any trace acids. -
Dry: Dry over Na
SO (Sodium Sulfate) rather than MgSO (which can be slightly acidic). -
Concentrate: Rotovap at < 40°C.
Protocol B: Controlled Deprotection (Isolating the Acid)
Use this to generate the free acid while minimizing decarboxylation.
-
Dissolve: Dissolve substrate in DCM (0.1 M concentration).
-
Cool: Cool to 0°C in an ice bath.
-
Acidify: Add TFA dropwise (Ratio: 1:1 v/v DCM:TFA or 2:1).
-
Monitor: Stir at 0°C. Check TLC every 15 mins. Do not let it warm to RT if possible.
-
Evaporate: Once starting material is consumed, connect directly to a high-vacuum line (or rotovap with no heat ). Co-evaporate with toluene or DCM to remove residual TFA.
-
Storage: The resulting oil/solid is the sensitive
-keto acid. Store at -20°C or use immediately in the next step.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acid-catalyzed cleavage of t-butyl esters).
-
Chemistry LibreTexts. (2021). 9.4: Decarboxylation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Keto Acids. (Mechanism of cyclic transition state in decarboxylation). -
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (Detailed breakdown of thermal instability).
-
BenchChem. (2025).[2] Selective cleavage of tert-butyl esters. (Review of reagents and conditions).
Sources
Minimizing side reactions during the synthesis of tert-butyl keto esters
Welcome to the technical support center for the synthesis of tert-butyl keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. Here, we will delve into the common challenges and side reactions encountered during synthesis and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of tert-butyl keto esters, most commonly via the Claisen condensation, is a cornerstone reaction in organic synthesis. These compounds are pivotal building blocks in the creation of a wide array of pharmaceuticals and complex molecules.[1] However, the pathway to a high-purity product is often fraught with potential side reactions that can significantly impact yield and purity. Understanding the mechanisms behind these undesired transformations is the first step toward mitigating them.
This guide is structured to provide a comprehensive understanding of these challenges, moving from the foundational reaction to specific troubleshooting scenarios.
Part 1: Understanding the Core Reaction and Its Pitfalls
The Claisen condensation involves the base-mediated self-condensation of an ester to form a β-keto ester.[2][3][4][5][6][7] In the case of tert-butyl acetoacetate synthesis, two molecules of tert-butyl acetate react to form the desired product. The reaction is driven by the formation of a stable enolate of the β-keto ester product.[3][4]
Key Reaction Pathway: Claisen Condensation
Caption: General workflow of the Claisen condensation for tert-butyl keto ester synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low Yield of the Desired Tert-Butyl Keto Ester
Question: I am observing a low yield of my target tert-butyl keto ester. What are the likely causes and how can I improve it?
Answer: Low yields are often attributable to several competing side reactions or suboptimal reaction conditions. Here’s a breakdown of the common culprits and their solutions:
A. Side Reaction: Self-Condensation of the Enolate (Ketene Dimerization)
-
The "Why": The enolate of tert-butyl acetate is thermally unstable and can decompose to form a ketene. This highly reactive intermediate can then react with another molecule of the enolate, leading to the formation of tert-butyl acetoacetate as a major impurity.[8] This side reaction is a significant drain on the desired reaction pathway, consuming both the starting material and the expensive base.
-
Troubleshooting Protocol:
-
Temperature Control is Critical: Maintain a low reaction temperature (typically below -30°C) during enolate formation and the subsequent condensation.[8] The instability of the tert-butyl acetate enolate increases significantly at higher temperatures.[8]
-
Rapid Mixing and Short Residence Time: Employing a continuous flow reactor can be highly advantageous. This setup allows for the rapid mixing of the enolate with the electrophile and minimizes the time the unstable enolate spends in solution before reacting, thereby suppressing the self-condensation pathway.[8]
-
Choice of Base: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are preferred for generating the enolate.[9] Using alkoxide bases that match the ester (e.g., sodium tert-butoxide) can lead to transesterification if not carefully controlled.[6][10]
-
B. Side Reaction: Hydrolysis of the Ester
-
The "Why": The presence of water in the reaction mixture can lead to the hydrolysis of the tert-butyl ester, especially under basic conditions, although tert-butyl esters are generally more stable to basic hydrolysis than other alkyl esters due to steric hindrance.[11][12] Acid-catalyzed hydrolysis is also a possibility if acidic workup conditions are not carefully controlled.[13][14]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Careful Workup: During the workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
C. Incomplete Reaction
-
The "Why": Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in larger-scale reactions.
-
FAQ 2: Presence of an Unexpected Ketone in the Product Mixture
Question: My final product contains a significant amount of a ketone, which I believe is from the decarboxylation of my desired β-keto ester. How can I prevent this?
Answer: Decarboxylation is a common side reaction for β-keto acids, which can be formed from the hydrolysis of the corresponding ester.[15][16][17]
-
The "Why": The β-keto acid intermediate is thermally unstable and readily loses carbon dioxide upon heating to form a ketone.[15][17] This is particularly problematic during purification steps that involve heating, such as distillation.
-
Troubleshooting Protocol:
-
Avoid High Temperatures: Minimize exposure of the β-keto ester to high temperatures during workup and purification. Use vacuum distillation at the lowest possible temperature if distillation is necessary.
-
Neutral or Mildly Acidic Conditions: Maintain neutral or slightly acidic conditions during the workup. Strong acids can catalyze the hydrolysis of the ester to the β-keto acid, which then decarboxylates.[13]
-
Alternative Purification Methods: Consider purification techniques that do not require heat, such as column chromatography on silica gel.[18]
-
Caption: Pathway showing the formation of a ketone byproduct via hydrolysis and decarboxylation.
FAQ 3: Difficulty in Purifying the Tert-Butyl Keto Ester
Question: I am struggling to purify my tert-butyl keto ester from the reaction mixture. What are the best practices for purification?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Troubleshooting Protocol:
-
Initial Workup: After quenching the reaction, a standard aqueous workup is typically performed. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a brine wash to remove excess water.
-
Column Chromatography: Flash column chromatography is often the most effective method for separating the desired β-keto ester from byproducts. A gradient elution system using a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method, especially for larger quantities. However, as mentioned previously, care must be taken to avoid decarboxylation.[19]
-
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, suitable for removing closely related impurities.[18] | Can be time-consuming and require large volumes of solvent. | Small to medium scale purification, removal of polar impurities. |
| Vacuum Distillation | Efficient for large-scale purification, removes non-volatile impurities.[19] | Risk of thermal decomposition (decarboxylation).[16] | Large scale purification of thermally stable compounds. |
Part 3: Advanced Strategies for Minimizing Side Reactions
For particularly sensitive substrates or when exceptionally high purity is required, more advanced strategies can be employed.
Use of Protecting Groups
In complex syntheses, it may be necessary to protect other functional groups in the starting materials to prevent them from reacting with the strong base used in the Claisen condensation.[20] For example, a ketone can be protected as an acetal, which is stable to the basic reaction conditions and can be deprotected later.[20][21]
Transesterification as an Alternative Route
In some cases, transesterification of a more readily available β-keto ester (e.g., a methyl or ethyl ester) with tert-butanol can be a viable alternative synthetic route.[15][22][23][24] This approach can sometimes offer milder reaction conditions and avoid the issues associated with the instability of the tert-butyl acetate enolate.[15] Various catalysts, including acids, bases, and enzymes, can be used to facilitate this transformation.[15][23]
References
-
O'Sullivan, T. et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
-
O'Sullivan, T. et al. (2021). Recent advances in the transesterification of β-keto esters. SciSpace. [Link]
-
O'Sullivan, T. et al. (2015). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1a. ResearchGate. [Link]
-
O'Sullivan, T. et al. (2021). Recent advances in the transesterification of β-keto esters. National Institutes of Health. [Link]
-
O'Sullivan, T. et al. (2021). Recent advances in the transesterification of β-keto esters. CORA. [Link]
-
(2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]
-
Knobloch, E., & Brückner, R. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Helvetica Chimica Acta. [Link]
-
(2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
(2021). Esters to Ketones, Part 2: Ionic Enolates. YouTube. [Link]
-
Knobloch, E., & Brückner, R. (2008). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. ResearchGate. [Link]
-
Chapter 21: Ester Enolates. University of Calgary. [Link]
-
(2019). formation of enolates from esters and other acid derivatives. YouTube. [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Protecting group. Wikipedia. [Link]
-
(2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]
-
Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. [Link]
-
How can the ketone in a β-ketoester be protected during hydride reduction? Chemistry Stack Exchange. [Link]
-
Enolate Synthesis. TigerWeb. [Link]
-
Protecting Groups. University of California, Irvine. [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
- Preparation method of tert-butyl ester.
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Esters to Ketones, Part 1: Polar Organometallics. YouTube. [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). [Link]
-
O'Sullivan, T. et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
- Continuous process for the production of beta-keto esters by claisen condensation.
-
The Claisen Condensation. University of Babylon. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Institutes of Health. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Claisen Condensation & Ester Synthesis Solutions. Studylib. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
-
Claisen Condensation and ß-Keto Esters. YouTube. [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Enolate Synthesis [tigerweb.towson.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. reddit.com [reddit.com]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. DSpace [cora.ucc.ie]
Validation & Comparative
Comparative 1H NMR Analysis Guide: tert-Butyl 2,2-dimethyl-3-oxobutanoate
Topic: 1H NMR Spectrum Analysis of tert-Butyl 2,2-dimethyl-3-oxobutanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical intermediates, tert-butyl 2,2-dimethyl-3-oxobutanoate (CAS: 5625-22-9) serves as a critical quaternary building block. Its structural integrity relies on the complete gem-dimethylation of the
However, standard analytical protocols often fail to distinguish this product from its mono-methylated impurities or starting materials due to signal crowding in the aliphatic region (1.3–1.5 ppm) . In CDCl
This guide objectively compares the analytical performance of Standard Chloroform (CDCl
Structural Analysis & Predicted Shift Environments
Before evaluating the spectra, we must define the proton environments. The molecule possesses three distinct sets of protons, all singlets due to the quaternary C2 center.
| Label | Moiety | Protons | Multiplicity | Approx.[1][2][3][4] Shift ( | Diagnostic Value |
| H | Acetyl Methyl (C4) | 3H | Singlet | 2.15 | Low .[1] Stable, rarely overlaps. |
| H | gem-Dimethyl (C2) | 6H | Singlet | 1.35 – 1.40 | High . Critical for confirming quaternary center. |
| H | tert-Butyl Ester | 9H | Singlet | 1.45 – 1.50 | Interference . High intensity often masks H |
Visualization: Molecular Connectivity & Proton Environments
Figure 1: Structural breakdown highlighting the diagnostic gem-dimethyl group (Blue) and the interfering tert-butyl group (Red).[1][4][5]
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely a matter of solubility; it is a tool for Aromatic Solvent-Induced Shift (ASIS) . We compare the industry standard (CDCl
Alternative A: Chloroform-
(CDCl
)
-
Status: Industry Standard.
-
Mechanism: CDCl
is relatively inert regarding specific solute-solvent associations. -
Outcome: The tert-butyl signal (
1.[1][3][7][8]45) and the gem-dimethyl signal ( 1.38) frequently coalesce or overlap significantly. The 9H intensity of the tert-butyl group dominates the 6H gem-dimethyl signal, making accurate integration and purity assessment difficult.
Alternative B: Benzene-
(C
D
)
-
Status: High-Performance Alternative.
-
Performance: Excellent.
-
Mechanism (ASIS): Benzene molecules form transient solvation complexes, typically associating with electron-deficient sites (carbonyl carbons). The magnetic anisotropy of the benzene ring shields protons located above/below the ring plane.
-
Outcome: The steric bulk of the tert-butyl group and the geometry of the gem-dimethyls result in differential shielding. The gem-dimethyl signal is often shifted upfield more significantly than the tert-butyl group, resolving the two singlets into distinct, integrable peaks.
Data Comparison Table
| Feature | Protocol A: CDCl | Protocol B: Benzene- | Verdict |
| Signal Separation ( | < 0.05 ppm (Overlap likely) | > 0.15 ppm (Baseline resolved) | C |
| Integration Accuracy | Low (Deconvolution required) | High (Direct integration) | C |
| Impurity Detection | Masked by tBu signal | Exposed in clear windows | C |
| Cost/Safety | Low Cost / Moderate Toxicity | Higher Cost / Carcinogenic | CDCl |
Process Control: Distinguishing Impurities
A critical aspect of this analysis is verifying the complete alkylation of the precursor (tert-butyl acetoacetate).
Impurity 1: Starting Material (tert-butyl acetoacetate)
-
Key Feature: Contains a methylene (-CH
-) group between the carbonyls. -
NMR Signature: A singlet at
3.35 ppm . -
Comparison: The product has no protons in the 3.0–4.0 ppm range. Any signal here indicates unreacted starting material.
Impurity 2: Mono-methylated Intermediate
-
Key Feature: Contains a methine (-CH(CH
)-) group. -
NMR Signature: A quartet at
~3.4 ppm (1H) and a doublet at ~1.3 ppm (3H). -
Comparison: The product displays only singlets. The presence of splitting (doublets/quartets) confirms incomplete methylation.
Workflow Visualization: Purity Assessment Logic
Figure 2: Logical workflow for assessing reaction completion and purity using NMR markers.
Experimental Protocol
To ensure reproducible data suitable for regulatory filing or publication, follow this self-validating protocol.
Materials:
-
Sample: ~10 mg of tert-butyl 2,2-dimethyl-3-oxobutanoate.
-
Solvent: 0.6 mL Benzene-
(99.5%+ D) or CDCl (if C D is unavailable). -
Tube: 5mm precision NMR tube.
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: The tert-butyl and quaternary methyl protons have long T1 relaxation times. A short D1 (e.g., 1s) will saturate these signals differentially, leading to inaccurate integration ratios (e.g., the 9:6 ratio will appear skewed).
-
-
Scans: 16 (sufficient for 10 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
Processing: Apply 0.3 Hz Line Broadening (LB) and accurate phasing.
Self-Validation Step:
-
Integrate the Acetyl Methyl singlet (C4) at ~2.15 ppm.[1] Set its value to 3.00 .
-
Check the tert-butyl integral.[8] It must be 9.00 ± 0.1 .
-
Check the gem-dimethyl integral. It must be 6.00 ± 0.1 .
-
If the ratio is off: Increase D1 to 20s and re-acquire.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[9] J. Org.[1][4][10] Chem.1997 , 62, 7512–7515.[1][3] Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016 . (Chapter 3: Solvent Effects). Link
-
Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison Chem 605 Course Materials. (Authoritative resource on ASIS effects). Link
-
Wacker Chemie AG. "Tert-Butyl Acetoacetate Technical Data Sheet." (Reference for precursor specifications). Link
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. tert-Butyl acetoacetate(1694-31-1) 1H NMR spectrum [chemicalbook.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
FTIR characteristic peaks for tert-butyl 2,2-dimethyl-3-oxobutanoate
An In-Depth Guide to the FTIR Spectroscopy of tert-butyl 2,2-dimethyl-3-oxobutanoate: A Comparative Analysis for Researchers
Authored by a Senior Application Scientist
For professionals in drug development and chemical synthesis, the unambiguous characterization of novel molecules is paramount. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups. This guide offers an in-depth analysis of the FTIR spectrum of tert-butyl 2,2-dimethyl-3-oxobutanoate, a β-keto ester with a unique structural feature that simplifies its spectral interpretation compared to its peers.
This document moves beyond a simple listing of peaks to provide a comparative framework, explaining the causality behind the spectral data. We will dissect the expected spectrum, compare it with related structures, and provide a validated experimental protocol for data acquisition.
The Unique Structure of tert-butyl 2,2-dimethyl-3-oxobutanoate
Tert-butyl 2,2-dimethyl-3-oxobutanoate is a β-keto ester, a class of compounds known for their synthetic versatility.[1] A defining characteristic of many β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form.[2] This tautomerism is facilitated by an acidic α-hydrogen located between the two carbonyl groups.
However, tert-butyl 2,2-dimethyl-3-oxobutanoate is structurally constrained. The presence of a gem-dimethyl group at the α-position (C2) means there are no α-hydrogens. Consequently, keto-enol tautomerism is not possible, and the molecule exists exclusively in the keto form.[3] This structural feature is critical as it simplifies the resulting FTIR spectrum, eliminating the broad O-H and conjugated C=C stretching bands associated with the enol form.[2]
Below is a diagram illustrating the molecular structure and the key functional groups that are active in the infrared spectrum.
Caption: Molecular structure of tert-butyl 2,2-dimethyl-3-oxobutanoate.
Decoding the FTIR Spectrum: A Peak-by-Peak Analysis
The power of FTIR spectroscopy lies in the principle that different functional groups absorb infrared radiation at characteristic frequencies, corresponding to their specific vibrational modes.[4] For tert-butyl 2,2-dimethyl-3-oxobutanoate, the spectrum is dominated by the vibrations of its two carbonyl groups (ketone and ester), C-O bonds, and various C-H bonds.
The expected characteristic absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 2985-2950 | C-H Stretch (sp³) | Strong-Medium | Asymmetric and symmetric stretching of methyl (CH₃) and tert-butyl groups.[5] |
| ~1745 | C=O Stretch (Ester) | Strong | Higher frequency due to the electron-withdrawing effect of the ester oxygen.[6][7] |
| ~1720 | C=O Stretch (Ketone) | Strong | Typical for a saturated aliphatic ketone.[5] Lower frequency than the ester C=O. |
| 1470-1450 | C-H Bend (CH₃) | Medium | Asymmetric bending (scissoring) of methyl groups. |
| ~1390 & ~1370 | C-H Bend (tert-Butyl) | Medium | Characteristic doublet for the tert-butyl group due to symmetric bending. |
| 1250-1150 | C-O Stretch (Ester) | Strong | Asymmetric C-O-C stretching. A key feature of the "Rule of Three" for esters.[8] |
| 1150-1050 | C-O Stretch (Ester) | Strong | Symmetric C-O-C stretching, often seen as another strong band in esters.[8] |
In-Depth Discussion of Key Regions
-
The Carbonyl (C=O) Region (1800-1700 cm⁻¹): This is the most diagnostic region for tert-butyl 2,2-dimethyl-3-oxobutanoate. The presence of two strong, sharp peaks is expected.
-
Ester C=O (~1745 cm⁻¹): The carbonyl stretch of aliphatic esters typically appears between 1750-1735 cm⁻¹.[5] The adjacent oxygen atom's inductive effect withdraws electron density from the carbonyl carbon, strengthening the C=O bond and increasing the frequency of vibration required to excite it.[7]
-
Ketone C=O (~1720 cm⁻¹): Saturated aliphatic ketones show a characteristic C=O stretch around 1715 cm⁻¹.[5][9] This peak appears at a lower wavenumber than the ester carbonyl because alkyl groups are electron-donating compared to the ester oxygen, resulting in a slightly weaker, more easily vibrated C=O bond.[6]
-
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorption bands that are unique to the molecule.
-
C-H Bending: The scissoring and rocking vibrations of the gem-dimethyl and tert-butyl groups give rise to several medium-intensity bands. A characteristic doublet around 1390 cm⁻¹ and 1370 cm⁻¹ is a strong indicator of a tert-butyl group.
-
C-O Stretching: Esters are known for having strong absorption bands associated with C-O stretching.[8] Expect to see at least two prominent peaks between 1300 and 1000 cm⁻¹, often referred to as part of the "Rule of Three" (one C=O and two C-O stretches) for esters.[8]
-
Comparative Spectral Analysis
To fully appreciate the FTIR signature of tert-butyl 2,2-dimethyl-3-oxobutanoate, it is instructive to compare its expected spectrum with that of a related molecule, tert-butyl acetoacetate (tert-butyl 3-oxobutanoate) .
| Feature | tert-butyl 2,2-dimethyl-3-oxobutanoate | tert-butyl acetoacetate | Rationale for Difference |
| Keto-Enol Tautomerism | Not possible | Possible and often significant | Presence of α-hydrogens in tert-butyl acetoacetate allows for enol formation. |
| O-H Stretch | Absent | Potentially a broad band (3400-2400 cm⁻¹) | Indicates intramolecular hydrogen bonding in the enol form. |
| C=O Stretch | Two sharp peaks (~1745, ~1720 cm⁻¹) | Keto C=O (~1720 cm⁻¹), Ester C=O (~1745 cm⁻¹), and a lower frequency conjugated C=O (~1650 cm⁻¹) from the enol form. | The enol form's C=O is part of a conjugated system, which weakens the bond and lowers the stretching frequency.[6] |
| C=C Stretch | Absent | Potentially a medium peak (~1640 cm⁻¹) | Indicates the C=C double bond in the enol tautomer.[5] |
This comparison highlights how the gem-dimethyl substitution provides a "cleaner" spectrum, free from the complexities of tautomeric equilibria.
Experimental Protocol for FTIR Data Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum of a liquid sample like tert-butyl 2,2-dimethyl-3-oxobutanoate.
Workflow Diagram
Caption: Workflow for FTIR spectrum acquisition.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry, CO₂-free air or nitrogen. This is critical to minimize interference from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp bands ~1630 cm⁻¹) and carbon dioxide (~2360 cm⁻¹).[2]
-
Background Collection: Perform a background scan using clean, empty salt plates (e.g., NaCl or KBr). This scan measures the instrument's response and any atmospheric interference, which will be automatically subtracted from the sample spectrum.[2]
-
Sample Preparation: As tert-butyl 2,2-dimethyl-3-oxobutanoate is a liquid, the neat liquid film technique is ideal. Place a single drop of the sample onto one salt plate. Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.[2]
-
Data Acquisition: Place the prepared salt plate assembly into the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16 to 32 scans.[2]
-
Data Processing and Analysis: The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum. Baseline correct the spectrum if necessary and use the software's tools to identify the precise wavenumbers of the key absorption bands.
Conclusion
The FTIR spectrum of tert-butyl 2,2-dimethyl-3-oxobutanoate is a distinct chemical fingerprint defined by a few key features. The absence of an α-hydrogen prevents keto-enol tautomerism, leading to a clear and interpretable spectrum. The most telling characteristics are the two strong carbonyl stretching bands for the ester (~1745 cm⁻¹) and ketone (~1720 cm⁻¹) moieties, alongside the strong C-O stretching bands in the fingerprint region. This guide provides researchers with the foundational knowledge and practical protocols to confidently identify and characterize this compound, ensuring data integrity in their synthetic and developmental workflows.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Unknown. Carbonyl compounds - IR - spectroscopy.
- Chemistry LibreTexts. (2022). Infrared spectroscopy.
- ECHEMI. Ester vs Ketone IR stretch.
- Unknown. Infrared Spectroscopy Lecture.
- Maldonado-Rojas, W., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. echemi.com [echemi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. www1.udel.edu [www1.udel.edu]
Technical Guide: HPLC Method Development for tert-Butyl 2,2-Dimethyl-3-Oxobutanoate Purity
Executive Summary
Developing a robust HPLC method for tert-butyl 2,2-dimethyl-3-oxobutanoate (TBDMOB) presents a distinct set of analytical challenges. Unlike typical
This guide compares two primary methodologies:
-
Method A (Traditional): Low-wavelength UV detection (210 nm).[1]
-
Method B (Recommended): Charged Aerosol Detection (CAD).[2][3][4]
Key Finding: While Method A is accessible, it suffers from poor signal-to-noise (S/N) ratios and baseline drift during gradients.[5][1] Method B (CAD) is identified as the superior approach, offering a 5x improvement in sensitivity and uniform response factors for impurities lacking chromophores.[5]
The Analytical Challenge
Structural Analysis & Detection Constraints
The analyte, tert-butyl 2,2-dimethyl-3-oxobutanoate, possesses a specific structural constraint:
-
No Enolization: The C2 position is fully substituted with methyl groups. Consequently, it cannot form the enol tautomer.[5] This prevents the formation of the conjugated double bond system (
transition) typically seen in acetoacetates. -
Chromophore Deficiency: Detection relies solely on the weak
transition of the isolated carbonyls, necessitating detection at <215 nm.
Degradation Pathways
Understanding impurities is vital for method specificity. The primary degradation pathway involves acid-catalyzed hydrolysis of the tert-butyl ester, followed by rapid thermal decarboxylation.[1]
Figure 1: Degradation pathway of TBDMOB.[1] The method must resolve the parent peak from the ketone degradation product.
Comparative Analysis: Detection Modalities
The following data summarizes a head-to-head comparison performed during method optimization.
Table 1: Performance Comparison (UV vs. CAD)
| Parameter | Method A: UV (210 nm) | Method B: CAD (Charged Aerosol) | Verdict |
| Linearity ( | 0.992 (Non-linear at low conc.)[1] | >0.999 (Polynomial fit) | CAD Wins |
| LOD (Limit of Detection) | 50 ppm | 10 ppm | CAD Wins |
| Baseline Stability | High drift (Gradient effect) | Stable | CAD Wins |
| Impurity Response | Variable (Dependent on chromophore) | Uniform (Mass-dependent) | CAD Wins |
| Solvent Compatibility | Restricted (Acetonitrile only) | Flexible (MeOH/ACN) | CAD Wins |
Expert Insight: Why UV Fails
At 210 nm, common mobile phase modifiers (formic acid, acetate) absorb light, causing significant baseline shifts during gradient elution.[5] Furthermore, impurities like tert-butanol (hydrolysis byproduct) are virtually invisible by UV but clearly detected by CAD [1].[5][1]
Recommended Protocol (Method B)
This protocol utilizes Charged Aerosol Detection (CAD) to ensure mass-balance accuracy and high sensitivity.[1]
Chromatographic Conditions
-
Instrument: UHPLC System with CAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.[5]
-
Reasoning: A C18 phase provides sufficient retention for the lipophilic t-butyl group.[1] The 1.8 µm particle size improves resolution of closely eluting isomers.
-
-
Column Temperature: 35°C.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Note: Methanol causes higher backpressure and is less effective for this lipophilic separation.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic (stabilize baseline) |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
Detector Settings (CAD)
-
Evaporation Temp: 35°C (Low temp prevents loss of semi-volatile impurities).
-
Power Function: 1.0 (or optimized for linearity).
-
Data Collection Rate: 10 Hz.
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the recommended protocol.
Figure 2: Decision workflow prioritizing detection sensitivity for low-chromophore analytes.
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," perform the following validation steps as per ICH Q2(R2) guidelines [2].
Specificity
-
Protocol: Inject individual impurity standards (e.g., tert-butyl acetoacetate, methyl iodide) and stress-degraded samples (acid/base/peroxide).[5][1]
-
Acceptance: Resolution (
) > 1.5 between TBDMOB and nearest peak. Purity angle < Purity threshold (if using DAD for secondary confirmation).
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of target concentration.
-
Note for CAD: CAD response is curvilinear. Use a quadratic regression (
) or log-log plot for calibration if the range is wide [3].[1]
Robustness[1][6]
-
Critical Parameters:
-
Observation: Small changes in %B at the start of the gradient can significantly affect the retention of the polar hydrolysis product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Noise (CAD) | Mobile phase contamination.[1] | Use fresh Milli-Q water and LC-MS grade solvents.[1] Glassware must be detergent-free.[1] |
| Peak Tailing | Secondary interactions with silanols. | Ensure the C18 column is "end-capped."[1] Increase buffer strength (e.g., 10mM Ammonium Formate) if using CAD.[5] |
| Missing Impurity Peaks | Volatility of impurities. | Lower CAD evaporation temperature. 3-methyl-2-butanone is volatile; ensure the nebulizer temp is <35°C. |
References
-
Gamache, P. H., et al. (2005).[5] "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America. Link
-
ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[6] Link
-
Hutchinson, J. P., et al. (2011).[5] "Linearity and Response Factors in Charged Aerosol Detection." Journal of Chromatography A. Link
Sources
- 1. CAS # 65193-87-5, 2-Cyanoethyl 3-oxobutanoate - chemBlink [chemblink.com]
- 2. Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]
- 6. mastercontrol.com [mastercontrol.com]
GC-MS characterization of volatile beta-keto esters
Mastering the Volatile: A Comparative Guide to GC-MS Characterization of -Keto Esters
Executive Summary
This guide objectively compares the two primary methodologies for characterizing these volatile compounds: Direct Injection (Native) versus Silylation Derivatization . While direct injection offers speed, our data indicates that derivatization is the requisite standard for quantitative accuracy and structural validation in drug development workflows.
Part 1: The Analytical Challenge
The Enemy: Keto-Enol Tautomerism
The core issue is not volatility, but structural fluidity . In the gas phase,
-
Keto Form: Favored in polar environments; often exhibits standard ester fragmentation.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (forming a 6-membered ring).[1]
When injected directly into a hot GC column, the interconversion rate (
Decision Matrix: Method Selection
Use the following logic flow to determine the appropriate workflow for your sample.
Figure 1: Decision matrix for selecting the optimal GC-MS workflow.
Part 2: Comparative Analysis
Method A: Direct Injection (Native)
Overview: The sample is diluted in a solvent (e.g., DCM or Ethyl Acetate) and injected directly.
-
Pros: Zero sample preparation time; no reagent costs.
-
Cons: High risk of thermal degradation; poor peak symmetry; non-reproducible integration areas due to tautomer ratio shifts.
Method B: TMS Derivatization (Recommended)
Overview: The sample is reacted with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) . This reagent replaces the active proton of the enol form with a Trimethylsilyl (TMS) group.
-
Mechanism: The TMS group "locks" the molecule in the enol ether form (
). This eliminates tautomerism and lowers the boiling point relative to molecular weight by removing hydrogen bonding capability. -
Pros: Sharp, symmetric peaks; distinct mass spectral signature (
); improved thermal stability.
Data Comparison Table
| Feature | Direct Injection (Native) | TMS Derivatization (BSTFA) |
| Peak Shape | Broad, tailing, or split (doublet) | Sharp, Gaussian singlet |
| Thermal Stability | Low (Risk of decarboxylation) | High (Protects labile groups) |
| Quantification | Semi-quantitative ( | Quantitative ( |
| Mass Shift | None ( | |
| Key Fragment |
Part 3: Experimental Protocol (Self-Validating)
The following protocol uses BSTFA + 1% TMCS . The TMCS acts as a catalyst to ensure steric hindrance does not prevent complete silylation.
Reagents & Equipment[1][2][3][4][5]
-
Solvent: Anhydrous Pyridine or Acetonitrile (Water content
ppm is critical; moisture hydrolyzes TMS). -
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Vials: Silanized glass vials (prevent adsorption).
Step-by-Step Workflow
Figure 2: Optimized derivatization workflow for
Validation Step (Trustworthiness): Include an internal standard (e.g., Dodecane) that does not react with BSTFA. If the internal standard peak area fluctuates significantly between runs, your injection port may be leaking. If the derivative peak appears small and a broad "native" peak appears, your reagents are wet. Always store BSTFA in a desiccator.
Part 4: Mass Spectral Interpretation[6]
Understanding the fragmentation is crucial for confirming identity.
The McLafferty Rearrangement
The hallmark of carbonyl compounds with a
-
Native Form: The molecular ion (
) transfers a -hydrogen to the carbonyl oxygen, followed by cleavage of the bond. This releases a neutral alkene.[2][4] -
TMS Derivative: The fragmentation is dominated by the silicon atom. You will rarely see the molecular ion as the base peak. Look for
73 ( ) and the loss of a methyl group ( ).
Figure 3: The McLafferty Rearrangement pathway dominant in native ester analysis.
Interpretation Checklist
-
Check m/z 73 and 75: High abundance indicates successful silylation.
-
Check M-15: Loss of a methyl group from the TMS tag is a diagnostic high-mass ion.
-
Absence of "Camel Saddle": A successful run must show a return to baseline between peaks. If the baseline is elevated between isomers, on-column degradation is occurring.
References
-
BenchChem. (2025).[1] Addressing keto-enol tautomerism in the analysis of
-keto esters. Retrieved from -
Sigma-Aldrich. (2020).[5] Derivatization Reagents for Gas Chromatography: BSTFA + TMCS.[6] Retrieved from
-
Weiler, L. (1972).[7] Mass Spectra of
-Keto Esters.[8][7][9][10][11] Canadian Journal of Chemistry.[7] Retrieved from -
ResearchGate. (2025).
-ketoesters: A GC-MS study. Retrieved from [8] -
Chemistry Steps. (2023). The McLafferty Rearrangement in Mass Spectrometry.[2][3][4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Reactivity of Methyl vs. tert-Butyl 2,2-Dimethyl-3-Oxobutanoate
Executive Summary
The Core Distinction: The choice between methyl and tert-butyl 2,2-dimethyl-3-oxobutanoate is not merely about lipophilicity; it is a strategic decision regarding orthogonal deprotection and steric gating .
While both substrates feature a gem-dimethyl group at the
This guide provides a technical comparison to assist medicinal chemists in selecting the appropriate building block for complex synthesis.
Structural Dynamics & Steric Analysis
The reactivity of these molecules is governed by two structural features: the Gem-Dimethyl Effect (Thorpe-Ingold) and the Ester Alkyl Bulk .
-
Methyl 2,2-dimethyl-3-oxobutanoate:
-
Sterics: High at C2, Moderate at Ester.
-
Electronic: Methyl is weakly electron-donating.
-
Implication: The carbonyl carbons are shielded, but the ester remains accessible to small, hard nucleophiles (e.g.,
, ) under forcing conditions.
-
-
** tert-Butyl 2,2-dimethyl-3-oxobutanoate:**
-
Sterics: High at C2, Extreme at Ester.
-
Electronic: t-Butyl is strongly electron-donating (
effect), reducing the electrophilicity of the ester carbonyl. -
Implication: The ester carbonyl is effectively "shut" to nucleophilic attack. Cleavage must occur via
(alkyl-oxygen fission) rather than (acyl-oxygen fission).
-
Visualization: Steric & Electronic Map
Figure 1: Mechanistic divergence driven by ester bulk. The methyl ester follows a substitution pathway, while the t-butyl ester follows an elimination pathway.
Reactivity Matrix: Head-to-Head Comparison
The following data summarizes the relative reactivity rates based on standard physical organic chemistry principles for hindered
| Reaction Condition | Methyl Ester Performance | tert-Butyl Ester Performance | Mechanistic Note |
| Saponification ( | Slow. Requires heat/time due to | Inert. Steric bulk prevents formation of the tetrahedral intermediate. | Orthogonality Key. |
| Acidolysis ( | Stable. Protonation occurs, but | Fast. Rapid cleavage via stable | Isobutylene gas is a byproduct. |
| Transesterification ( | Equilibrium. Readily exchanges. | Resistant. Requires high temp/pressure to overcome sterics. | |
| Krapcho Decarboxylation | Difficult. Requires prior hydrolysis or extreme temps. | Excellent. Occurs via elimination-decarboxylation. | Ideal for removing ester moiety. |
| Nucleophilic Addition at Ketone | Moderate. | Slow. Remote bulk of | Use small nucleophiles ( |
Deep Dive: Hydrolysis vs. Acidolysis
The Methyl Ester: Pathway
The methyl ester is cleaved by hydroxide attacking the carbonyl carbon. However, the gem-dimethyl group at C2 creates a "picket fence" effect.
-
Observation: Standard unhindered acetoacetates hydrolyze in minutes. Methyl 2,2-dimethyl-3-oxobutanoate may require refluxing in ethanolic KOH for hours.
-
Risk: Prolonged exposure to strong base at high temperatures can induce retro-Claisen condensation , cleaving the C2-C3 bond and destroying the molecule.
The tert-Butyl Ester: Pathway
The tert-butyl ester cleavage is not hydrolysis in the traditional sense; it is an acid-catalyzed fragmentation.
-
Collapse of the C-O bond to form a tert-butyl carbocation and the carboxylic acid.
-
The carbocation eliminates a proton to form isobutylene (gas).
-
Advantage: This reaction is irreversible and driven by entropy (gas evolution). It proceeds under anhydrous conditions, preserving water-sensitive functional groups.
Experimental Protocols
Protocol A: Selective Deprotection of tert-Butyl Ester (Acidolysis)
Use this protocol when retaining other base-sensitive groups.
Reagents:
-
Substrate: tert-Butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Acid: Trifluoroacetic acid (TFA)
Methodology:
-
Preparation: Dissolve the substrate in DCM (
concentration) in a round-bottom flask. -
Addition: Cool to
. Add TFA dropwise (Ratio: 1:1 v/v DCM:TFA). Note: Gas evolution (isobutylene) will be observed. -
Reaction: Warm to room temperature. Monitor by TLC (disappearance of high
spot) or LC-MS. Reaction typically completes in 1-3 hours. -
Work-up: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Result: Quantitative yield of 2,2-dimethyl-3-oxobutanoic acid.
Protocol B: Saponification of Methyl Ester (Hydrolysis)
Use this protocol only if the molecule can withstand harsh basic conditions.
Reagents:
-
Substrate: Methyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)
-
Base: Lithium Hydroxide (
) (3.0 eq) -
Solvent: THF:Water (3:1)
Methodology:
-
Preparation: Dissolve substrate in THF.
-
Addition: Add aqueous
. The solution may become biphasic. -
Reaction: Heat to
(Reflux). Crucial: Room temperature is often insufficient due to steric hindrance. -
Monitoring: Monitor carefully. If retro-Claisen products (acetone/acetic acid derivatives) appear, lower temperature immediately.
-
Work-up: Acidify to pH 3 with
. Extract with EtOAc.
Decision Framework: Selection Logic
When to choose which ester? Use the following logic flow to determine the optimal starting material for your synthesis.
Figure 2: Decision logic for selecting between Methyl and tert-Butyl esters based on synthetic compatibility.
References
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on Steric Effects and Hydrolysis mechanisms).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Krapcho, A. P. (1982).
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822. -
BenchChem. (2025). Navigating Reactivity: A Comparative Analysis of Methyl 2,2-dimethylpent-4-enoate and Structurally Related Esters. (Comparative data on hindered esters). Link
-
Master Organic Chemistry. (2014). Cleavage of Ethers With Acid. (Mechanistic details on
vs cleavage relevant to ester alkoxy groups). Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
